molecular formula C6H12ClN3O B582514 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride CAS No. 1272756-18-9

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Cat. No.: B582514
CAS No.: 1272756-18-9
M. Wt: 177.632
InChI Key: WCJJEIRORBGPRM-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3O and its molecular weight is 177.632. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-9-3-4(6(7)8)2-5(9)10;/h4H,2-3H2,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJJEIRORBGPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-18-9
Record name 3-Pyrrolidinecarboximidamide, 1-methyl-5-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Comprehensive Technical Guide to a Proposed Synthesis Pathway for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a lactam ring, a methyl group on the nitrogen, and a carboxamidine functional group, suggests potential interactions with various biological targets. This guide provides a detailed, albeit theoretical, pathway for its synthesis, designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Proposed Overall Synthesis Pathway

The proposed synthesis commences from itaconic acid and methylamine, proceeding through the formation of a substituted pyrrolidinone carboxylic acid, followed by amidation, conversion to the amidine, and final salt formation.

Overall_Synthesis_Pathway start Itaconic Acid + Methylamine step1 Step 1: Michael Addition & Amide Condensation start->step1 Reflux in Water intermediate1 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid step1->intermediate1 step2 Step 2: Amidation intermediate1->step2 1. SOCl2 2. NH4OH intermediate2 1-Methyl-5-oxopyrrolidine-3-carboxamide step2->intermediate2 step3 Step 3: Amidine Formation intermediate2->step3 Triflic Anhydride, Pyridine, then NH3 intermediate3 1-Methyl-2-oxopyrrolidine-4-carboxamidine (Free Base) step3->intermediate3 step4 Step 4: Hydrochloride Salt Formation intermediate3->step4 HCl in Ether product 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride step4->product

Caption: Proposed four-step synthesis of this compound.

Detailed Experimental Protocols and Data

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

This initial step involves a conjugate addition of methylamine to itaconic acid, followed by an intramolecular condensation to form the pyrrolidinone ring. This approach is adapted from known methods for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][2][3]

Experimental Protocol:

  • A mixture of itaconic acid (1.0 eq) and an aqueous solution of methylamine (40%, 1.2 eq) in water is heated at reflux for 12-24 hours.

  • The reaction mixture is then cooled to room temperature.

  • The solution is acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

Hypothetical Quantitative Data:

ParameterValue
Yield85-95%
Purity (by NMR)>95%
Melting Point130-135 °C
Step 2: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide

The conversion of the carboxylic acid to a primary amide can be achieved through activation of the acid, for example, by conversion to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol:

  • To a solution of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable inert solvent (e.g., dichloromethane), thionyl chloride (1.2 eq) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours until the conversion to the acyl chloride is complete (monitored by IR spectroscopy).

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The crude acyl chloride is dissolved in an anhydrous solvent (e.g., THF) and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).

  • The mixture is stirred for 1-2 hours, and then the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Hypothetical Quantitative Data:

ParameterValue
Yield70-85%
Purity (by HPLC)>98%
AppearanceWhite solid
Step 3: Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine (Free Base)

The conversion of a primary amide to an unsubstituted amidine is a key transformation. One effective method involves the activation of the amide with triflic anhydride, followed by reaction with ammonia.[4][5]

Amidine_Formation_Workflow start 1-Methyl-5-oxopyrrolidine -3-carboxamide activation Activation with Triflic Anhydride and Pyridine start->activation intermediate Imidoyl Triflate Intermediate activation->intermediate amination Reaction with Ammonia intermediate->amination product 1-Methyl-2-oxopyrrolidine -4-carboxamidine amination->product

Caption: Workflow for the conversion of the carboxamide to the carboxamidine.

Experimental Protocol:

  • The 1-Methyl-5-oxopyrrolidine-3-carboxamide (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to -78 °C.

  • Pyridine (2.0 eq) is added, followed by the dropwise addition of trifluoromethanesulfonic (triflic) anhydride (1.1 eq).

  • The mixture is stirred at this temperature for 1 hour.

  • A solution of ammonia in an organic solvent (e.g., methanol) or anhydrous ammonia gas is then introduced into the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is dried and concentrated to give the crude free base of the amidine.

Hypothetical Quantitative Data:

ParameterValue
Yield50-70%
Purity (by LC-MS)>90%
AppearanceOff-white solid or oil
Step 4: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amidine product.[6][7]

Experimental Protocol:

  • The crude 1-Methyl-2-oxopyrrolidine-4-carboxamidine free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in diethyl ether (or gaseous HCl) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Hypothetical Quantitative Data:

ParameterValue
Yield>95%
Purity (by elemental analysis)>99%
AppearanceWhite crystalline solid

Conclusion

This technical guide presents a plausible and chemically sound, though hypothetical, synthetic route to this compound. Each step is based on well-established organic chemistry transformations. For researchers intending to synthesize this molecule, this guide provides a strong foundational framework. However, it is crucial to reiterate that each step will require careful experimental optimization and characterization of all intermediates and the final product to ensure the desired outcome.

References

An In-depth Technical Guide to 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride. Due to the limited availability of direct experimental data for this specific compound, this document also extrapolates potential characteristics and methodologies based on structurally related pyrrolidine and carboxamidine derivatives. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into its physicochemical properties, potential synthetic routes, analytical methods, and prospective biological activities. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the presented information.

Chemical Properties

This compound is a heterocyclic organic compound. Limited direct data is available in public databases and literature. The fundamental properties are summarized below.

PropertyValueSource
CAS Number 1272756-18-9[1]
Molecular Formula C₆H₁₂ClN₃O[1]
Molecular Weight 177.63 g/mol [1]
Purity ≥95%[1]

Potential Synthesis and Analysis

While a specific synthetic protocol for this compound has not been identified in the literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and syntheses of analogous compounds.

Hypothetical Synthesis Protocol

A potential synthetic pathway could involve the formation of a nitrile precursor from a suitable 1-methyl-2-oxopyrrolidine derivative, followed by conversion to the carboxamidine hydrochloride.

Step 1: Synthesis of a Nitrile Precursor

A possible starting material is 1-methyl-2-oxopyrrolidine-4-carboxylic acid. The carboxylic acid can be converted to an amide and subsequently dehydrated to the corresponding nitrile.

Step 2: Conversion to Carboxamidine Hydrochloride

The nitrile can then be treated with a source of ammonia, such as ammonium chloride, in the presence of a suitable reagent like trimethylaluminum to form the amidine. The hydrochloride salt can be obtained by treatment with hydrochloric acid.

Synthetic Pathway A 1-Methyl-2-oxopyrrolidine-4-carboxylic acid B 1-Methyl-2-oxopyrrolidine-4-carboxamide A->B Amidation C 1-Methyl-2-oxopyrrolidine-4-carbonitrile B->C Dehydration D 1-Methyl-2-oxopyrrolidine-4-carboxamidine C->D Ammonolysis E 1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl D->E HCl treatment

Caption: Hypothetical synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl.

Suggested Analytical Protocols

Due to its polar nature, High-Performance Liquid Chromatography (HPLC) would be a suitable technique for the analysis and purification of this compound.

2.2.1. High-Performance Liquid Chromatography (HPLC)

Given the polarity of the target compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column would likely provide the best results.

  • Column: A column suitable for polar analytes, such as a silica-based column with a polar stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate to improve peak shape and ionization for mass spectrometry detection.

  • Detector: UV detector (if the compound has a chromophore) and/or a Mass Spectrometer (MS) for confirmation of identity and purity.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve sample in mobile phase B Filter through 0.45 µm syringe filter A->B C Inject sample onto HPLC system B->C D Separation on a polar column C->D E Detection by UV and/or MS D->E F Integrate peak areas E->F G Quantify using a calibration curve F->G

Caption: General workflow for HPLC analysis.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. Predicted shifts for the pyrrolidone ring protons would be in the range of 2.0-4.0 ppm, with the N-methyl group appearing around 2.8-3.0 ppm. The chemical shifts would be influenced by the carboxamidine group and the hydrochloride salt form.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available. However, the pyrrolidine and carboxamidine moieties are present in numerous biologically active compounds, suggesting potential areas for investigation.

Inferred Biological Context
  • Neuroprotective Effects: A study on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives demonstrated neuroprotective activities by modulating the NR2B-containing NMDA receptor, suggesting a potential for similar activity in the target compound.[2]

  • Antimicrobial and Anticancer Activity: The carboxamide and pyrrolidine scaffolds are known to be present in compounds with antibacterial and anticancer properties.[3][4][5] Therefore, it is plausible that this compound could exhibit such activities.

Hypothetical Signaling Pathway Involvement

Based on the neuroprotective activity of a related compound, a potential mechanism of action could involve the modulation of N-methyl-D-aspartate (NMDA) receptor signaling. Overactivation of NMDA receptors leads to excessive calcium influx, which can trigger excitotoxicity and neuronal cell death. A compound that antagonizes this receptor could be neuroprotective.

NMDA Receptor Pathway cluster_receptor NMDA Receptor cluster_compound Potential Antagonist cluster_downstream Downstream Effects NMDA NMDA Receptor Ca_influx Ca²⁺ Influx NMDA->Ca_influx Activates Compound 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl Compound->NMDA Antagonizes Neuroprotection Neuroprotection Compound->Neuroprotection Promotes Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to

Caption: Potential modulation of the NMDA receptor signaling pathway.

Conclusion and Future Directions

This compound is a compound with limited publicly available data. This guide has provided a summary of its known chemical properties and has offered informed hypotheses regarding its synthesis, analysis, and potential biological activities based on related chemical structures.

Future research should focus on:

  • Experimental determination of physicochemical properties: Melting point, boiling point, solubility, and pKa values are critical for further development.

  • Development and validation of a specific synthetic route: An optimized and scalable synthesis is necessary for producing sufficient quantities for further studies.

  • Comprehensive analytical characterization: Detailed HPLC, NMR, and MS analysis is required to confirm the structure and purity.

  • In vitro and in vivo biological screening: Assays for neuroprotective, antimicrobial, and anticancer activities would elucidate the therapeutic potential of this compound.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this compound. The provided hypothetical frameworks for synthesis, analysis, and biological activity offer a roadmap for future investigations into this promising molecule.

References

An In-depth Technical Guide to 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride. Despite a comprehensive search of scientific and patent literature, detailed experimental protocols, in-depth characterization data, and information regarding its biological activity remain largely unavailable in the public domain. This document thus serves to consolidate the known properties and provides a foundational understanding of this chemical entity.

Core Molecular and Physical Data

This compound is a chemical compound with the molecular formula C₆H₁₂ClN₃O.[1] It is identifiable by its unique CAS number, 1272756-18-9.[1][2] The compound is typically available from suppliers with a purity of 95% or greater.[1][3]

A summary of its key quantitative data is presented in Table 1.

PropertyValueSource(s)
CAS Number 1272756-18-9[1][2]
Molecular Formula C₆H₁₂ClN₃O[1]
Molecular Weight 177.63 g/mol [1]
Purity ≥ 95%[1][3]

Molecular Structure

The molecular structure of this compound consists of a pyrrolidine ring with a methyl group attached to the nitrogen at position 1, a carbonyl group at position 2, and a carboxamidine hydrochloride group at position 4. A visual representation of this structure is provided in the diagram below.

Molecular structure of this compound.

Experimental Protocols

A thorough search of publicly available scientific literature and patent databases did not yield any specific and detailed experimental protocols for the synthesis, purification, or characterization of this compound. While general synthetic methods for related pyrrolidine derivatives exist, their direct applicability to this specific compound cannot be confirmed without further experimental data.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research is required to elucidate its pharmacological properties and potential applications in drug development.

Conclusion

This compound is a defined chemical entity with a known molecular structure and basic physical properties. However, the lack of detailed experimental data and biological studies in the public domain limits a comprehensive understanding of this compound. This guide serves as a starting point for researchers and professionals, highlighting the current knowledge gaps and the need for further investigation to unlock the potential of this molecule. As new research emerges, this document will require updating to reflect the evolving understanding of this compound.

References

Technical Guide: 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride (CAS 1272756-18-9) - A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals: A comprehensive review of publicly accessible scientific literature, patent databases, and chemical supplier information reveals a significant scarcity of in-depth technical data for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride (CAS 1272756-18-9). While the compound is commercially available, detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action are not presently available in published resources. This guide summarizes the available information and provides a general overview of the broader chemical class to which this compound belongs.

Chemical Identity and Properties

Basic chemical information for this compound has been aggregated from various chemical suppliers.

PropertyValueSource(s)
CAS Number 1272756-18-9[1][2][3]
Molecular Formula C₆H₁₂ClN₃O[1][2]
Molecular Weight 177.63 g/mol [1][4]
Purity (Typical) ≥95%[1][2][5]
Synonyms 3-Pyrrolidinecarboximidamide, 1-methyl-5-oxo-, hydrochloride (1:1)[2]

General Context: The 2-Oxopyrrolidine Scaffold in Research and Development

The core structure of the target compound, a 2-oxopyrrolidine, is a well-established pharmacophore found in a variety of biologically active molecules. Research into derivatives of this scaffold is active and spans multiple therapeutic areas.

Nootropic Agents

The 2-oxopyrrolidine ring is the foundational structure for the racetam class of drugs, which are investigated for their potential cognitive-enhancing effects. While the specific biological targets can vary, some racetams are known to modulate neurotransmitter systems.

Antimicrobial and Anticancer Research

Derivatives of 5-oxopyrrolidine have been synthesized and investigated for their potential as antimicrobial and anticancer agents. Studies have shown that modifications to the pyrrolidine ring can lead to compounds with activity against various bacterial strains and cancer cell lines.

Enzyme Inhibition

The pyrrolidine carboxamide structure is also explored in the context of enzyme inhibition. For example, certain pyrrolidine carboxamides have been identified as inhibitors of InhA, an enzyme crucial for Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents.[6]

Synthesis and Experimental Protocols: A General Perspective

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, the synthesis of related pyrrolidine carboxamide derivatives often involves multi-step processes. A generalized workflow for the synthesis of such compounds can be conceptualized.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 Pyrrolidine Precursor step1 Functional Group Introduction/ Modification start1->step1 start2 Amine Source step2 Amidation Reaction start2->step2 step1->step2 step3 Purification step2->step3 product Pyrrolidine Carboxamide Derivative step3->product

Caption: Generalized workflow for the synthesis of pyrrolidine carboxamide derivatives.

Potential Signaling Pathways and Mechanisms of Action: An Extrapolation

Given the absence of specific data for the target compound, we can only extrapolate potential areas of biological activity based on related molecules. For instance, some 2-oxopyrrolidine derivatives have been shown to activate the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2-Oxopyrrolidine Derivative keap1 Keap1 compound->keap1 Inhibition nrf2 Nrf2 keap1->nrf2 Ubiquitination (Degradation) are Antioxidant Response Element (ARE) nrf2->are Translocation & Binding nucleus Nucleus genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Transcription Activation

References

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific information regarding the mechanism of action, signaling pathways, and experimental data for the compound "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride." The information that is available primarily pertains to structurally related but distinct molecules. Therefore, the creation of a detailed technical guide with quantitative data, specific experimental protocols, and signaling pathway diagrams for this particular compound is not feasible at this time.

This guide will, however, provide a general overview of the known biological activities associated with the core chemical scaffolds present in this molecule—the 2-oxopyrrolidine and carboxamidine moieties—to offer a potential framework for future research. It is crucial to emphasize that the activities described for these general classes of compounds may not be applicable to "this compound."

Introduction to the Structural Moieties

"this compound" is a small molecule containing a methylated 2-oxopyrrolidine ring and a carboxamidine group. The biological activities of related compounds suggest that these functional groups can be pharmacologically active.

  • 2-Oxopyrrolidine (Pyroglutamic Acid Lactam): This five-membered lactam ring is a core structure in many biologically active compounds. Derivatives of 2-oxopyrrolidine have been investigated for a range of therapeutic applications.

  • Carboxamidine: The amidine functional group is a common feature in medicinal chemistry, known for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups.

Potential, Unverified Mechanisms of Action Based on Related Compounds

While no direct evidence exists for the target compound, research on other 2-oxopyrrolidine and carboxamidine derivatives has revealed several potential mechanisms of action that could be hypothetically considered for future investigation.

Nrf-2 Signaling Pathway Activation

A novel 2-oxopyrrolidine derivative, (5-((4-(4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl)phenyl)carbamoyl)benzene-1,2,3-triyl triacetate (LN-53), has been shown to activate the Nuclear factor erythroid 2-related factor-2 (Nrf-2) signaling pathway in human epidermal keratinocytes.[1][2] This pathway is a key regulator of cellular antioxidant responses.

Hypothetical Signaling Pathway:

Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Compound Hypothetical 2-Oxopyrrolidine Activator Keap1 Keap1 Compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome Ubiquitination ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Nucleus Nucleus Cytosol Cytosol Nrf2_n->ARE Binds to

Caption: Hypothetical Nrf-2 signaling pathway activation by a 2-oxopyrrolidine derivative.

Antimicrobial Activity

Various carboxamide derivatives have demonstrated antimicrobial properties. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides have shown activity against ESBL-producing E. coli.[3] Additionally, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antibacterial activity.[4]

Hypothetical Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Workflow Start Start: Test Compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Time-Kill Kinetics Assay MBC->Time_Kill Biofilm Biofilm Disruption Assay Time_Kill->Biofilm End End: Characterize Antimicrobial Properties Biofilm->End

Caption: A potential experimental workflow for assessing antimicrobial activity.

Experimental Protocols for Related Compound Classes

The following are generalized experimental protocols based on studies of related 2-oxopyrrolidine and carboxamide derivatives. These protocols have not been validated for "this compound" and are provided for illustrative purposes only.

General Synthesis of N-(substituted phenyl)-2-hydroxynaphthalene-1-carboxamides[5]
  • Suspend 2-hydroxynaphthalene-1-carboxylic acid (5.3 mmol) and the corresponding substituted aniline (5.3 mmol) in dry chlorobenzene (30 mL).

  • Add phosphorous trichloride (2.65 mmol) dropwise.

  • Heat the reaction mixture in a microwave reactor for 15 minutes at 130 °C.

  • Evaporate the solvent under reduced pressure.

  • Wash the solid residue with 2 M HCl.

  • Recrystallize the crude product from aqueous ethanol.

Determination of Minimum Inhibitory Concentration (MIC)[3]
  • Prepare a series of twofold dilutions of the test compound in a liquid growth medium in microtiter plates.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions for the test organism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Related Compounds

The following table summarizes quantitative data from studies on related, but distinct, compounds. This data is not representative of "this compound."

Compound Class/NameAssayTarget/OrganismResultReference
2-hydroxynaphthalene-1-carboxamide derivativesAntibacterialS. aureusMIC = 54.9 µM[5]
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a)AntibacterialE. coli ST131Zone of inhibition = 13 ± 2 mm (at 50 mg)[3]
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4c)AntibacterialE. coli ST131Zone of inhibition = 15 ± 2 mm (at 50 mg)[3]

Conclusion and Future Directions

There is a clear absence of specific research on the mechanism of action of "this compound." The information presented here on related chemical structures suggests that this compound could potentially interact with various biological targets, including those involved in antioxidant signaling and microbial growth.

Future research should focus on:

  • In vitro screening: Assessing the activity of "this compound" against a panel of common biological targets.

  • Antimicrobial testing: Evaluating its efficacy against a broad spectrum of pathogenic bacteria and fungi.

  • Cell-based assays: Investigating its effects on relevant signaling pathways, such as the Nrf-2 pathway, in various cell lines.

Without such foundational research, any discussion of the specific mechanism of action for "this compound" remains purely speculative.

References

An In-depth Technical Guide on the Potential Biological Activity of Pyrrolidine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of the pyrrolidine carboxamide class of compounds, based on available scientific literature. Direct experimental data for "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" is not extensively available in the public domain. The information presented herein is based on structurally related compounds to offer insights into the potential therapeutic applications of this chemical family.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including both natural products and synthetic drugs. Its derivatives, particularly pyrrolidine carboxamides, have attracted significant attention due to their diverse pharmacological profiles. Research has demonstrated their potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1] This guide synthesizes the existing research on pyrrolidine carboxamide derivatives to provide a technical overview for researchers, scientists, and drug development professionals.

Potential Biological Activities

Pyrrolidine carboxamide derivatives have been investigated for a range of therapeutic applications, with the most prominent being in oncology and infectious diseases.

1. Anticancer Activity:

Several studies have highlighted the potential of pyrrolidine carboxamide analogues as chemotherapeutic agents. These compounds have been shown to induce apoptosis in cancer cells and inhibit cell migration.[2] The mechanism of action for some of these derivatives is believed to involve the activation of protein kinase C delta (PKCδ).[2] Notably, certain analogues have demonstrated potency comparable to or even exceeding that of existing anticancer drugs like Sorafenib in hepatocellular carcinoma models.[2]

2. Antimicrobial Activity:

The pyrrolidine carboxamide scaffold has been a foundation for the development of novel antimicrobial agents. A significant area of research has been in the discovery of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in mycobacterial fatty acid synthesis.[3] Direct inhibitors of InhA are promising candidates for new antitubercular drugs, as they can overcome resistance mechanisms associated with the prodrug isoniazid.[3] Additionally, certain 5-oxopyrrolidine derivatives have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[4]

3. Antiplasmodial and Antioxidant Activities:

Research has also explored the potential of new sulphonamide pyrrolidine carboxamide derivatives as antimalarial agents. Some of these compounds have demonstrated dual functionality, exhibiting both antiplasmodial and antioxidant properties.[5][6] The antioxidant activity is considered advantageous for a potential antimalarial agent.[5]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from various studies on pyrrolidine carboxamide derivatives.

Table 1: Anticancer Activity of Pyrrolidine Derivatives [1]

Compound ClassSpecific DerivativeCell LineBioactivity (IC₅₀)Reference CompoundReference IC₅₀
Thiophene Dispiro Indenoquinoxaline Pyrrolidine QuinoloneCompound 37eMCF-717 µMDoxorubicin16 µM
HeLa19 µMDoxorubicin18 µM
Phenyl Dispiro Indenoquinoxaline Pyrrolidine QuinoloneCompounds 36a-fMCF-722-29 µMDoxorubicin16 µM
HeLa26-37 µMDoxorubicin18 µM
Thiosemicarbazone Pyrrolidine–Copper(II) ComplexCopper complex 37aSW4800.99 ± 0.09 µMCisplatin3.5 ± 0.3 µM
Copper complex 37bSW4803.7 ± 0.1 µMCisplatin3.5 ± 0.3 µM

Table 2: Antiplasmodial and Antioxidant Activities of Sulphonamide Pyrolidine Carboxamide Derivatives [5]

CompoundAntiplasmodial IC₅₀ (µM)Antioxidant (DPPH Scavenging) IC₅₀ (µg/mL)
10m2.80-
10n2.40-
10o3.64.32
9m3.20-
9n2.80-
9o5.00-
10b-6.48
10c-8.49
10d-3.02
10j-6.44
Ascorbic Acid-1.06

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of pyrrolidine carboxamide derivatives can be found in the cited literature. A general workflow for the synthesis and evaluation of these compounds is outlined below.

General Synthesis of Pyrrolidine Carboxamide Derivatives:

The synthesis of pyrrolidine carboxamide derivatives often involves multi-step reactions. For instance, the synthesis of sulphonamide pyrolidine carboxamide derivatives involves reacting a substituted pyrrolidine with a sulphonyl chloride.[5][6] The synthesis of 5-oxopyrrolidine derivatives can be achieved by applying 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid to synthesize derivatives bearing various moieties.[4]

In Vitro Anticancer Activity Assay:

The anticancer activity of the synthesized compounds is typically evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

In Vitro Antimicrobial Activity Assay:

The antimicrobial activity is assessed using methods like broth microdilution to determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains. For antitubercular activity, specific assays targeting enzymes like InhA are employed.[3]

Visualizations

Signaling Pathway

G Potential Apoptotic Pathway of Pyrrolidine Carboxamide Derivatives A Pyrrolidine Carboxamide Derivative B PKCδ Activation A->B induces C Downstream Signaling (e.g., Caspase Cascade) B->C activates D Apoptosis C->D leads to

Caption: A potential signaling pathway for the anticancer activity of certain pyrrolidine carboxamide derivatives.

Experimental Workflow

G General Experimental Workflow for Biological Evaluation cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies A Synthesis of Pyrrolidine Carboxamide Derivatives B Purification & Structural Analysis (NMR, MS) A->B C In Vitro Assays (Anticancer, Antimicrobial) B->C D Determination of IC₅₀ / MIC values C->D E Enzyme Inhibition Assays D->E F Cell-based Pathway Analysis E->F

Caption: A generalized workflow for the synthesis and biological evaluation of pyrrolidine carboxamide derivatives.

References

"1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available scientific literature and databases reveals a significant lack of in vitro studies specifically focused on "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride." While this compound is documented in chemical databases and available from various suppliers, detailed experimental research regarding its biological activity, signaling pathways, and specific in vitro effects appears to be limited or not published in accessible formats.

Consequently, the core requirements of this request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled at this time due to the absence of primary research data.

Researchers, scientists, and drug development professionals interested in this molecule may need to conduct their own foundational in vitro studies to characterize its properties. A potential starting point for such research could involve a workflow similar to the one outlined below, which represents a general approach to the initial in vitro characterization of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: ADME & Off-Target Profiling A Compound Acquisition (1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl) B Purity & Identity Confirmation (e.g., NMR, LC-MS) A->B Quality Control C Cytotoxicity Assays (e.g., MTT, LDH in relevant cell lines) B->C Proceed if pure D Target Binding Assays (e.g., Radioligand binding, SPR) C->D Determine non-toxic concentration range E Functional Assays (e.g., Enzyme inhibition, Receptor activation) D->E Confirm functional effect F Cell-based Signaling Assays (e.g., Western Blot for pathway proteins, Reporter gene assays) E->F Elucidate mechanism G Metabolic Stability (Microsomal stability assay) F->G Proceed with promising lead H Permeability (e.g., PAMPA, Caco-2) I Safety Pharmacology Panel (e.g., CEREP panel)

Caption: A generalized workflow for the initial in vitro characterization of a novel chemical compound.

This document will be updated if and when in vitro studies on "this compound" become publicly available.

A Preliminary Research Guide to 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride is limited. This document provides a preliminary guide based on its known chemical properties and extrapolates potential synthesis routes, biological activities, and experimental protocols from structurally related compounds to facilitate future research endeavors. The quantitative data and specific experimental details presented herein are hypothetical and for illustrative purposes.

Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in medicinal chemistry. Its prevalence in natural products and synthetic drugs highlights its importance as a pharmacophore.[1] Pyrrolidine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 2-oxopyrrolidine (or pyroglutamic acid) substructure, in particular, is a key component of numerous bioactive molecules.

This guide focuses on the preliminary research of this compound, a specific derivative for which detailed public data is scarce. By examining its chemical structure and drawing parallels with related compounds, we can propose potential avenues for its synthesis and biological investigation.

Chemical Properties

Based on information from chemical suppliers, the fundamental properties of this compound have been compiled.

PropertyValueReference
CAS Number 1272756-18-9[4][5]
Molecular Formula C₆H₁₂ClN₃O[4][5]
Molecular Weight 177.63 g/mol [5][6]
Purity ≥95%[4][5]
Synonyms 3-Pyrrolidinecarboximidamide, 1-methyl-5-oxo-, hydrochloride (1:1)[4]

Hypothetical Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized starting from commercially available precursors. The following multi-step synthesis is proposed based on established organic chemistry reactions for forming pyrrolidinone rings and converting nitriles to amidines.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration to Nitrile cluster_3 Step 4: Pinner Reaction (Amidine Synthesis) cluster_4 Step 5: Salt Formation A Itaconic Acid C 1-Methyl-5-oxopyrrolidine-3-carboxylic acid A->C Heat in H2O B Methylamine B->C D 1-Methyl-5-oxopyrrolidine-3-carboxylic acid F 1-Methyl-5-oxopyrrolidine-3-carboxamide D->F E SOCl2, then NH3 G 1-Methyl-5-oxopyrrolidine-3-carboxamide I 1-Methyl-5-oxopyrrolidine-3-carbonitrile G->I H Trifluoroacetic Anhydride J 1-Methyl-5-oxopyrrolidine-3-carbonitrile L 1-Methyl-2-oxopyrrolidine-4-carboxamidine J->L K 1. HCl, EtOH 2. NH3 M 1-Methyl-2-oxopyrrolidine-4-carboxamidine O This compound M->O N HCl in Ether G cluster_0 Cytoplasm cluster_1 Nucleus Compound 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl Keap1 Keap1 Compound->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters & Promotes Ubiquitination Degradation Proteasomal Degradation Nrf2_cyto->Degradation Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Maf sMaf Nrf2_nu->Maf Dimerizes ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

References

Technical Guide to the Spectroscopic Analysis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this report, a comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride (CAS: 1272756-18-9). This document, therefore, serves as a technical guide outlining the expected spectroscopic characteristics based on the compound's structure and provides detailed, generalized protocols for its analysis. The data presented herein is predictive and should be confirmed by empirical measurement.

Compound Overview

This compound is a small organic molecule containing a methylated lactam ring and a carboxamidine functional group. Such structures are of interest in medicinal chemistry due to their potential as enzyme inhibitors or receptor ligands. Accurate structural confirmation and purity assessment are critical first steps in the drug development process.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1272756-18-9[1][2][3]
Molecular Formula C₆H₁₂ClN₃O[1][3][4]
Molecular Weight 177.63 g/mol [1][3][4]
Chemical Structure Chemical Structure (Structure based on name)-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the free base form of 1-Methyl-2-oxopyrrolidine-4-carboxamidine. The presence of the hydrochloride salt and the choice of solvent (especially for NMR) will influence the exact experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Predicted for a solvent like DMSO-d₆.

Table 2.1.1: Predicted ¹H NMR Data

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-CH₃2.7 - 2.9Singlet (s)3HMethyl group attached to the lactam nitrogen.
CH₂ (Position 5)3.2 - 3.4Triplet (t)2HMethylene group adjacent to the lactam N.
CH (Position 4)3.0 - 3.3Multiplet (m)1HMethine proton at the carboxamidine C.
CH₂ (Position 3)2.4 - 2.8Multiplet (m)2HMethylene group adjacent to the carbonyl.
NH₂ / NH8.0 - 9.5Broad (br s)3HProtons of the amidinium group, exchangeable.

Table 2.1.2: Predicted ¹³C NMR Data

Carbon (Position)Predicted Chemical Shift (δ, ppm)Notes
C=O (Position 2)174 - 178Lactam carbonyl carbon.
C=N (Amidine)165 - 170Carboxamidine carbon.
CH₂ (Position 5)48 - 52Methylene carbon adjacent to N.
CH (Position 4)35 - 40Methine carbon.
CH₂ (Position 3)30 - 35Methylene carbon adjacent to C=O.
N-CH₃28 - 32Methyl carbon on the lactam nitrogen.
Infrared (IR) Spectroscopy (Predicted)

Table 2.2.1: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
3400 - 3100N-HStretching (Amidinium)Strong, Broad
2980 - 2850C-HStretching (Aliphatic)Medium
1680 - 1660C=OStretching (Lactam)Strong
1650 - 1620C=NStretching (Amidinium)Strong
1480 - 1420C-NStretchingMedium
Mass Spectrometry (MS) (Predicted)

Table 2.3.1: Predicted Mass Spectrometry Data

Analysis TypeExpected [M+H]⁺ (m/z)Notes
Exact Mass 142.1131 (for C₆H₁₁N₃O)Calculated for the protonated free base.
High-Resolution MS 142.1131 ± 5 ppmProvides high-confidence confirmation of the elemental composition.
Low-Resolution MS 142.1Expected molecular ion peak using a soft ionization technique like ESI.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a novel small molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).[5]

    • The choice of solvent is critical; the compound must be fully soluble. For a hydrochloride salt, D₂O or CD₃OD are often good starting points.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If required, add a small amount of an internal standard (e.g., TMS), though referencing to the residual solvent peak is more common.[5]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

    • 2D NMR (Optional but Recommended): Perform experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) for unambiguous assignment of all signals.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This is essential to subtract the absorbance from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[8]

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[8]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Use peak-picking tools to identify the wavenumbers of major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., a mixture of methanol and water for Electrospray Ionization - ESI).

    • The sample is typically introduced into the mass spectrometer via direct infusion or, more commonly, through a liquid chromatography (LC) system for separation from any potential impurities.

  • Instrument Setup:

    • Select the ionization mode. For a molecule with basic nitrogen atoms, positive ion mode (ESI+) is appropriate.

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion ([M+H]⁺).

    • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides valuable structural information.[9][10]

  • Data Processing:

    • Analyze the full scan spectrum to identify the peak corresponding to the protonated molecule.

    • Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

    • Interpret the MS/MS spectrum to propose fragmentation pathways, which can help confirm the connectivity of the molecule.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis described.

G Figure 1: General Workflow for Structural Elucidation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Sample Novel Compound (1-Methyl-2-oxopyrrolidine-4- carboxamidine HCl) MS Mass Spectrometry (Determine Molecular Formula) Sample->MS IR FTIR Spectroscopy (Identify Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Map Connectivity) Sample->NMR Data Combine & Correlate Data MS->Data IR->Data NMR->Data Structure Propose/Confirm Structure Data->Structure

Caption: A generalized workflow for the structural elucidation of a novel chemical entity.

G Figure 2: Workflow for Spectroscopic Sample Analysis cluster_nmr NMR Analysis cluster_ir FTIR Analysis cluster_ms Mass Spec Analysis NMR_Prep Dissolve in Deuterated Solvent NMR_Acq Acquire FID (Lock, Shim, Pulse) NMR_Prep->NMR_Acq NMR_Proc Process Data (FT, Phase, Baseline) NMR_Acq->NMR_Proc NMR_Spec ¹H & ¹³C Spectra NMR_Proc->NMR_Spec IR_Prep Place Solid on ATR Crystal IR_Acq Collect Background & Sample Scans IR_Prep->IR_Acq IR_Proc Generate Absorbance Spectrum IR_Acq->IR_Proc IR_Spec IR Spectrum IR_Proc->IR_Spec MS_Prep Prepare Dilute Solution (LC-MS) MS_Acq Ionize & Detect (Full Scan, MS/MS) MS_Prep->MS_Acq MS_Proc Analyze Mass/ Charge Ratios MS_Acq->MS_Proc MS_Spec Mass Spectrum MS_Proc->MS_Spec

Caption: Detailed workflows for individual spectroscopic analysis techniques.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride is a chemical compound with the CAS Number 1272756-18-9 and molecular formula C6H12ClN3O.[1] As with any compound intended for pharmaceutical research and development, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are fundamental characteristics that influence bioavailability, formulation development, storage conditions, and ultimately, the safety and efficacy of a potential drug product.

This technical guide outlines the standard methodologies for determining the aqueous and solvent solubility, as well as the stability profile of this compound. The protocols described are based on widely accepted guidelines for the characterization of active pharmaceutical ingredients.

Solubility Assessment

The solubility of an API is a critical factor that affects its absorption and bioavailability.[2] The following sections detail the protocols for determining the solubility of this compound in various media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, phosphate buffer solutions at various pH levels, ethanol, methanol, etc.)

  • Scintillation vials or flasks

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Add an excess amount of this compound to a series of vials containing the selected solvents. The excess solid should be visually apparent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • Separate the solid and liquid phases by centrifugation.[2]

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and organized manner, as shown in the template tables below.

Table 1: Aqueous Solubility of this compound

pHTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
1.225Data to be generatedData to be generated
1.237Data to be generatedData to be generated
4.525Data to be generatedData to be generated
4.537Data to be generatedData to be generated
6.825Data to be generatedData to be generated
6.837Data to be generatedData to be generated
7.425Data to be generatedData to be generated
7.437Data to be generatedData to be generated

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Data to be generatedData to be generated
Ethanol25Data to be generatedData to be generated
Methanol25Data to be generatedData to be generated
Acetonitrile25Data to be generatedData to be generated
Propylene Glycol25Data to be generatedData to be generated

Visualization: Solubility Determination Workflow

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to selected solvents A->B C Incubate in shaker bath (Constant Temperature) B->C D Centrifuge sample C->D E Collect supernatant D->E F Dilute sample E->F G Quantify using validated analytical method F->G

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Stability Assessment

Stability testing is essential to determine how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are crucial for establishing a re-test period and recommended storage conditions.

Experimental Protocol: Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

  • This compound

  • Appropriate container closure system

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Validated stability-indicating analytical method (capable of separating the parent compound from its degradation products)

Procedure:

  • Package a sufficient quantity of the API in the proposed container closure system.

  • Place the samples in stability chambers under the conditions specified in Table 3.

  • At each designated time point, withdraw samples and analyze them for appearance, assay, degradation products, and any other relevant physical or chemical properties.

  • For photostability testing, expose the API to a light source under controlled conditions and compare it to a sample protected from light.

Data Presentation: Stability Data

The results from the stability studies should be tabulated to facilitate analysis and determination of the re-test period.

Table 3: Recommended Storage Conditions and Testing Frequency for Stability Studies

StudyStorage ConditionMinimum Time PeriodTesting Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months[5][6]

Table 4: Template for Presentation of Long-Term Stability Data for this compound (at 25°C/60% RH)

Test ParameterSpecificationInitial3 Months6 Months9 Months12 Months
AppearanceWhite to off-white solidDataDataDataDataData
Assay (%)98.0 - 102.0DataDataDataDataData
Individual Impurity (%)≤ 0.2DataDataDataDataData
Total Impurities (%)≤ 1.0DataDataDataDataData
Water Content (%)≤ 0.5DataDataDataDataData

Table 5: Template for Presentation of Accelerated Stability Data for this compound (at 40°C/75% RH)

Test ParameterSpecificationInitial3 Months6 Months
AppearanceWhite to off-white solidDataDataData
Assay (%)98.0 - 102.0DataDataData
Individual Impurity (%)≤ 0.2DataDataData
Total Impurities (%)≤ 1.0DataDataData
Water Content (%)≤ 0.5DataDataData
Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.[7]

Conditions for Forced Degradation:

  • Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C

  • Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

  • Thermal Degradation: e.g., 80°C

  • Photodegradation: Exposure to UV and visible light

Visualization: Stability Testing Workflow

G Workflow for API Stability Testing cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing at Time Points cluster_evaluation Data Evaluation A Package API in container closure system B Long-term (e.g., 25°C/60% RH) A->B C Accelerated (e.g., 40°C/75% RH) A->C D Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->D E Withdraw samples B->E C->E F Perform analytical tests (Assay, Impurities, etc.) E->F G Assess data trends F->G H Establish re-test period G->H

Caption: General workflow for conducting stability studies on an active pharmaceutical ingredient.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a potential pharmaceutical agent. While specific data for this compound is not publicly available, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to generate the necessary information. Adherence to these established methodologies will ensure the generation of high-quality, reliable data that is essential for regulatory submissions and for making informed decisions throughout the drug development process.

References

Potential Therapeutic Targets of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride is a small molecule with a core structure common to a variety of biologically active compounds. While direct experimental data on its therapeutic targets is not publicly available, analysis of structurally related molecules, particularly those containing the 2-oxopyrrolidine and carboxamidine moieties, provides valuable insights into its potential pharmacological profile. This technical guide consolidates evidence from existing literature to propose and discuss potential therapeutic targets, including the N-methyl-D-aspartate (NMDA) receptor, enoyl-acyl carrier protein reductase (InhA), and various cancer-related pathways. Detailed experimental protocols for target identification and characterization are provided, alongside a structured presentation of quantitative data from analogous compounds to guide future research and development efforts.

Introduction

The 2-oxopyrrolidine (also known as pyroglutamic acid or a lactam of gamma-aminobutyric acid) scaffold is a privileged structure in medicinal chemistry, forming the core of the nootropic racetam family of drugs and featuring in a diverse range of therapeutic agents.[1] The addition of a methyl group at the 1-position and a carboxamidine group at the 4-position of this scaffold in "this compound" suggests the potential for novel pharmacological activities. The carboxamidine group, a strong base, is known to participate in hydrogen bonding and electrostatic interactions with various biological targets. This guide explores the potential therapeutic targets of this compound by examining the established biological activities of its structural analogs.

Potential Therapeutic Targets and Signaling Pathways

Based on the pharmacology of structurally similar compounds, the following therapeutic targets and pathways are proposed for this compound.

Neuroprotection via NMDA Receptor Antagonism

A compelling potential therapeutic area for this compound is neuroprotection. A study on a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, which share the core 2-oxopyrrolidine and carboxamidine functionalities, demonstrated significant neuroprotective activity against NMDA-induced cytotoxicity.[2] The lead compound from this series, 12k, was shown to attenuate Ca2+ influx and suppress the upregulation of the NR2B subunit of the NMDA receptor.[2]

Signaling Pathway:

The proposed mechanism involves the inhibition of excessive calcium influx through the NMDA receptor ion channel, a key event in excitotoxic neuronal cell death.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMDA NMDA NMDAR NMDA Receptor (NR1/NR2B) NMDA->NMDAR Activates Compound 1-Methyl-2-oxopyrrolidine- 4-carboxamidine Hydrochloride (Proposed) Compound->NMDAR Inhibits (Antagonist) Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Mediates Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Leads to

Figure 1: Proposed NMDA Receptor Antagonism Pathway.

Antitubercular Activity via InhA Inhibition

The pyrrolidine carboxamide scaffold has been identified as a novel class of potent inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).[3][4] InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, making it a validated target for antitubercular drugs.

Experimental Workflow for Target Identification:

InhA_Workflow HTS High-Throughput Screening of Pyrrolidine Carboxamide Library Hit_Ident Identification of Hit Compounds with InhA Inhibitory Activity HTS->Hit_Ident SAR Structure-Activity Relationship (SAR) Studies and Lead Optimization Hit_Ident->SAR Crystallography X-ray Crystallography of InhA-Inhibitor Complex SAR->Crystallography Binding_Mode Elucidation of Inhibitor Binding Mode Crystallography->Binding_Mode

Figure 2: Workflow for InhA Inhibitor Discovery.

Anticancer Activity

Derivatives of 2-oxopyrrolidine and pyrrolidine carboxamide have demonstrated promising anticancer activities against various cell lines.[5][6][7] While a single, definitive target is not identified across all studies, proposed mechanisms include the induction of apoptosis and the inhibition of cell proliferation.[5]

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative data for structurally related compounds, providing a reference for the potential potency of this compound.

Table 1: Neuroprotective Activity of 1-benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives [2]

CompoundNMDA-induced Cytotoxicity IC50 (µM)
12k 0.23 ± 0.04
Ifenprodil (Reference)0.45 ± 0.07

Table 2: InhA Inhibitory Activity of Pyrrolidine Carboxamides [3]

CompoundInhA IC50 (µM)
p20 < 0.066
p21 0.11 ± 0.01
p24 0.20 ± 0.02
s1 (Initial Hit)10.66 ± 0.75

Table 3: Anticancer Activity of Pyrrolidine Carboxamide Derivatives [5]

CompoundCell LineIC50 (µM)
10m HepG23.2 ± 0.2
Sorafenib (Reference)HepG26.1 ± 0.4

Experimental Protocols

In Vitro Neuroprotection Assay (MTT Assay)[2]
  • Cell Culture: Primary cortical neurons are cultured from embryonic day 18 rat fetuses. Cells are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Compound Treatment: After 7 days in culture, neurons are pre-incubated with various concentrations of the test compound for 2 hours.

  • NMDA-induced Excitotoxicity: Neurons are then exposed to 100 µM NMDA and 10 µM glycine in Mg2+-free Earle's Balanced Salt Solution for 10 minutes.

  • Cell Viability Assessment: The NMDA-containing medium is replaced with fresh culture medium, and the cells are incubated for a further 24 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

InhA Inhibition Assay[3]
  • Enzyme and Substrate Preparation: Recombinant M. tuberculosis InhA is expressed and purified. The substrate, 2-trans-dodecenoyl-CoA, is synthesized.

  • Assay Conditions: The assay is performed in 96-well plates in a buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, and 0.1% Triton X-100.

  • Reaction Mixture: The reaction mixture contains InhA, NADH, and the test compound at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction rates are determined, and the IC50 values are calculated from the dose-inhibition curves.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests several promising avenues for investigation. The shared core functionalities with known neuroprotective agents, antitubercular compounds, and anticancer molecules highlight the potential for this compound to modulate key biological pathways. The most promising immediate target for investigation appears to be the NR2B-containing NMDA receptor, given the close structural similarity to potent inhibitors. Further research, guided by the experimental protocols outlined in this guide, is warranted to elucidate the precise mechanism of action and therapeutic potential of this novel compound.

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" (CAS No. 1272756-18-9) have revealed a significant lack of publicly available research data. The information is currently limited to chemical supplier listings, which provide basic details such as the molecular formula (C6H12ClN3O) and purity.[1][2] Consequently, detailed experimental protocols, established biological applications, and specific signaling pathways for this compound are not available in the scientific literature.

The following sections provide generalized protocols and potential applications based on the chemical structure of this compound, drawing parallels with methodologies used for similar chemical entities like pyrrolidinone and carboxamidine derivatives. These are intended to serve as a foundational guide for researchers initiating studies on this compound and should be adapted and optimized as empirical data is generated.

Potential Applications

Based on the activities of structurally related compounds, this compound could be investigated for a variety of biological activities. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The carboxamidine group is a known pharmacophore that can interact with various biological targets, including enzymes and receptors.

Potential areas of investigation include:

  • Enzyme Inhibition: Carboxamidine moieties are known to interact with serine proteases and other enzymes. Assays could be designed to screen for inhibitory activity against relevant targets.

  • Antimicrobial Activity: Pyrrolidinone derivatives have shown promise as antimicrobial agents.[4] The subject compound could be tested against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Various substituted pyrrolidinones have been evaluated for their cytotoxic effects on cancer cell lines.[4]

  • Neurological Activity: The pyrrolidinone ring is a core component of nootropic compounds (e.g., piracetam). It would be pertinent to investigate potential neuromodulatory effects.

General Experimental Protocols

The following are generalized protocols that would likely be applicable for the initial characterization and investigation of this compound.

Synthesis of Carboxamidine Derivatives (General Approach)

A common method for synthesizing carboxamidines involves the Pinner reaction, starting from a nitrile. A plausible synthetic route for the target compound, while not explicitly documented, could be conceptualized as follows. This is a hypothetical pathway and would require experimental validation.

Workflow for Hypothetical Synthesis:

cluster_0 Hypothetical Synthesis Workflow start 1-Methyl-2-oxopyrrolidine-4-carbonitrile pinner Pinner Reaction (HCl, Ethanol) start->pinner imidate Ethyl 1-methyl-2-oxopyrrolidine-4-carboximidate HCl pinner->imidate ammonolysis Ammonolysis (Ammonia in Ethanol) imidate->ammonolysis product 1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl ammonolysis->product

Caption: Hypothetical synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl.

Protocol:

  • Imidate Formation (Pinner Reaction): Dissolve 1-methyl-2-oxopyrrolidine-4-carbonitrile in anhydrous ethanol. Cool the solution to 0°C and bubble dry hydrogen chloride gas through the mixture until saturation. Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours. The formation of the ethyl carboximidate hydrochloride salt can be monitored by thin-layer chromatography (TLC).

  • Ammonolysis: The resulting imidate salt is then treated with a solution of ammonia in ethanol. This reaction is typically carried out at room temperature and stirred for 12-24 hours.

  • Purification: The final product, this compound, would be isolated and purified, likely through recrystallization or column chromatography.

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines a general method for assessing the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Workflow for MIC Determination:

cluster_1 MIC Determination Workflow prep Prepare serial dilutions of the compound inoculate Inoculate with standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read absorbance or observe visually for growth incubate->read determine Determine MIC read->determine cluster_2 MTT Cytotoxicity Assay Workflow seed Seed cells in a 96-well plate treat Treat cells with various concentrations of the compound seed->treat incubate_cells Incubate for 24-72 hours treat->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure Measure absorbance at ~570 nm solubilize->measure calculate Calculate cell viability (%) measure->calculate cluster_3 Target Identification and Validation Logic compound 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl screening High-Throughput Screening (e.g., Enzyme or Receptor Panels) compound->screening hit Identification of a 'Hit' (Binding to a specific target) screening->hit validation Target Validation (Cell-based assays) hit->validation pathway Elucidation of Signaling Pathway validation->pathway

References

Application Note & Protocol: Development of an Analytical and In Vitro Assay for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development of an analytical High-Performance Liquid Chromatography (HPLC) method and a functional in vitro enzyme inhibition assay for the compound 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride. Due to the limited existing literature on this specific molecule, this protocol establishes a foundational framework based on common practices for novel small molecule drug candidates. The methodologies are presented in a detailed, step-by-step format to facilitate reproducibility. All data is hypothetical and serves to illustrate the expected outcomes of the described protocols.

Introduction

This compound is a novel small molecule with potential therapeutic applications. Its structure, featuring a pyrrolidine core and a carboxamidine group, suggests it may interact with biological targets such as enzymes or receptors. The development of robust and reliable analytical and biological assays is a critical first step in the preclinical evaluation of this compound. This application note details the development and validation of an HPLC-UV method for accurate quantification and an in vitro assay to determine its inhibitory potential against a hypothetical enzyme target, "Target Enzyme X."

Analytical Method Development: HPLC-UV

A reliable method for quantifying this compound is essential for pharmacokinetic studies, formulation development, and quality control. A reverse-phase HPLC with UV detection is a widely accessible and suitable technique for this purpose.

HPLC-UV Experimental Protocol

Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of this compound in a buffered solution.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

Procedure:

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard.

    • Dissolve in 10 mL of 50:50 (v/v) Methanol:Water in a volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a calibration curve ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dilute experimental samples with the mobile phase to fall within the calibration curve range.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm (This should be optimized by running a UV scan of the compound)

    • Run Time: 15 minutes

  • Data Analysis:

    • Integrate the peak area corresponding to the analyte.

    • Construct a linear regression calibration curve by plotting peak area against concentration.

    • Determine the concentration of unknown samples using the calibration curve.

Hypothetical HPLC Validation Data

The following tables summarize the expected performance characteristics of the validated HPLC method.

Table 1: System Suitability

Parameter Acceptance Criteria Hypothetical Result
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 5500

| RSD of Peak Area | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.995 0.999
Range 1 - 100 µg/mL 1 - 100 µg/mL
Accuracy 80-120% 98.5 - 101.2%
Precision (%RSD) ≤ 5.0% < 3.0%
Limit of Detection (LOD) - 0.2 µg/mL

| Limit of Quantitation (LOQ) | - | 0.7 µg/mL |

In Vitro Biological Assay: Enzyme Inhibition

To assess the biological activity of this compound, a functional assay is required. Here, we propose a hypothetical enzyme inhibition assay against "Target Enzyme X," which converts a non-fluorescent substrate into a fluorescent product.

Enzyme Inhibition Experimental Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against Target Enzyme X.

Materials and Reagents:

  • This compound

  • Recombinant Target Enzyme X

  • Fluorogenic substrate for Target Enzyme X

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • DMSO (biochemical grade)

  • Positive control inhibitor (if available)

  • 96-well black, flat-bottom plates

Instrumentation:

  • Fluorescence plate reader

  • Multichannel pipette

  • Incubator

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the compound dilution. Include "no compound" (vehicle control) and "no enzyme" (background) controls.

    • Add 25 µL of Target Enzyme X solution (pre-diluted in assay buffer to a working concentration).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

    • Read the fluorescence intensity every minute for 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_sample - Rate_background) / (Rate_vehicle - Rate_background)).

    • Plot % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Enzyme Inhibition Data

Table 3: Hypothetical IC50 Data

Compound Target IC50 (nM) Hill Slope
1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl Target Enzyme X 75.2 1.1

| Positive Control Inhibitor | Target Enzyme X | 10.5 | 1.0 |

Visualizations and Workflows

The following diagrams illustrate the hypothetical mechanism of action and the experimental workflows for the developed assays.

cluster_reaction Enzymatic Reaction Compound 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl InactiveComplex Inactive Enzyme-Inhibitor Complex Compound->InactiveComplex Binds to Enzyme Target Enzyme X (Active) Product Fluorescent Product Enzyme->Product Converts Enzyme->InactiveComplex Substrate Non-fluorescent Substrate Substrate->Enzyme InactiveComplex->Product

Caption: Hypothetical inhibitory mechanism of action.

A Prepare Stock & Working Standard Solutions B Develop HPLC Method (Column, Mobile Phase, Gradient) A->B C Optimize Detection (UV Wavelength Scan) B->C D Perform System Suitability Test (Tailing, Plates, RSD) C->D E Validate Method (Linearity, Accuracy, Precision) D->E F Quantify Unknown Samples E->F

Caption: HPLC analytical method development workflow.

A Prepare Compound Serial Dilutions in Assay Plate B Add Target Enzyme X to each well A->B C Pre-incubate to allow compound-enzyme binding B->C D Initiate reaction by adding fluorogenic substrate C->D E Monitor fluorescence kinetics using a plate reader D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 by fitting dose-response curve F->G

Caption: In vitro enzyme inhibition assay workflow.

"1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" animal model studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Pyrrolidine Derivatives in Animal Models

Disclaimer: Extensive searches for "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" did not yield any publicly available scientific literature detailing its use in animal model studies, its mechanism of action, or its pharmacokinetic profile. Therefore, the following application notes and protocols are provided as an illustrative example using a well-characterized and structurally related pyrrolidone derivative, Levetiracetam , to demonstrate the requested format and content for researchers, scientists, and drug development professionals.

Illustrative Example: Levetiracetam

I. Application Notes

Compound: Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidine acetamide)

Background: Levetiracetam is a second-generation anti-epileptic drug (AED) with a novel mechanism of action, distinguishing it from classical AEDs.[1][2][3] It is widely used for various seizure types, including partial-onset, myoclonic, and primary generalized tonic-clonic seizures.[2] Its unique profile in rodent models, characterized by a high safety margin and efficacy in chronic epilepsy models like kindling, makes it a subject of significant interest in preclinical research.[4]

Mechanism of Action: The primary mechanism of action of Levetiracetam involves its specific and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][5] This protein is integral to the modulation of synaptic vesicle exocytosis and neurotransmitter release.[3] By binding to SV2A, Levetiracetam is thought to impede impulse conduction across synapses, thereby reducing neuronal hyperexcitability without affecting normal neurotransmission.[1][5] Unlike other AEDs, it does not significantly interact with GABAergic or glutamatergic receptors, nor does it inhibit voltage-dependent sodium channels.[1][5]

Pharmacokinetics (Rodent Models): Levetiracetam exhibits linear pharmacokinetics and is rapidly absorbed after oral administration, with a bioavailability approaching 100%.[1][2] It has low protein binding (<10%) and is primarily excreted unchanged in the urine.[1][2]

Table 1: Pharmacokinetic Parameters of Levetiracetam in Rodents

ParameterSpeciesDoseRouteTmax (h)Cmax (µg/mL)Half-life (h)Reference
BioavailabilityRat54 mg/kgp.o.~1.0N/A~2-3[2]
Half-lifeAdult RatN/AN/AN/AN/A~6-8[1]
Protein BindingRatN/AN/AN/AN/A<10%[3]

Note: Specific Cmax and Tmax values can vary significantly based on the study design, vehicle, and specific strain of the animal model.

II. Preclinical Animal Models

Levetiracetam has been evaluated in a variety of animal models to establish its anticonvulsant and neuroprotective effects.

  • Kindling Models (Mouse & Rat): Kindling is a model of chronic epilepsy where repeated subconvulsive electrical or chemical stimuli lead to persistent neuronal hyperexcitability and generalized seizures. Levetiracetam shows potent protection in both electrically and pentylenetetrazol-kindled mice.[4]

  • Genetic Models: It is effective in models of genetic epilepsy, such as audiogenic seizure-susceptible mice and the Genetic Absence Epilepsy Rats from Strasbourg (GAERS).[4][6]

  • Chemonconvulsant Models: While generally lacking activity against maximal acute seizures induced by electroshock or pentylenetetrazol, Levetiracetam potently protects against seizures induced by pilocarpine and kainic acid in rats.[4][7]

  • Status Epilepticus Models: Intravenous administration of Levetiracetam has been shown to attenuate seizure activity and reduce neuronal injury in the lithium-pilocarpine rat model of status epilepticus.[7]

Table 2: Efficacy of Levetiracetam in Rodent Seizure Models

ModelSpeciesEndpointEffective Dose (ED50 or MAD)RouteReference
Corneally KindledMouseSeizure Suppression7 mg/kgi.p.[4]
Pentylenetetrazol-KindledMouseSeizure Suppression36 mg/kgi.p.[4]
Pilocarpine-Induced SeizuresMouseProtection from Generalized Seizures7 mg/kgi.p.[4]
Kainic Acid-Induced SeizuresRatProtection from Generalized Seizures54 mg/kg (Minimum Active Dose)i.p.[4]
Pilocarpine-Induced Status EpilepticusRatAttenuation of Seizure Activity800-1000 mg/kgi.v.[7]

III. Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Efficacy in a Pilocarpine-Induced Seizure Model (Rat)

Objective: To assess the ability of a test compound (e.g., Levetiracetam) to prevent or reduce the severity of seizures induced by the chemoconvulsant pilocarpine.

Materials:

  • Male Wistar rats (200-250g)

  • Pilocarpine hydrochloride (300-380 mg/kg)

  • Scopolamine methyl nitrate (1 mg/kg)

  • Levetiracetam (or test compound)

  • Vehicle (e.g., 0.9% saline)

  • Injection supplies (syringes, needles for i.p. administration)

  • Observation chambers

  • Behavioral scoring sheet (e.g., Racine scale)

Procedure:

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Pre-treatment: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to limit peripheral cholinergic effects of pilocarpine.

  • Compound Administration: 30 minutes after scopolamine, administer the test compound (e.g., Levetiracetam at 17, 54 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Seizure Induction: 30 minutes after test compound administration, inject pilocarpine hydrochloride (i.p.) to induce seizures.

  • Behavioral Observation: Immediately place animals in individual observation chambers and record seizure activity for at least 2 hours. Score seizure severity at 5-minute intervals using the Racine scale.

  • Data Analysis: Analyze the latency to the first seizure, the severity of seizures (maximum Racine score), and the percentage of animals protected from generalized tonic-clonic seizures.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis acclimate Acclimatize Rats (1 week) prepare_drugs Prepare Scopolamine, Test Compound, Pilocarpine admin_scop Administer Scopolamine (1 mg/kg, i.p.) prepare_drugs->admin_scop admin_comp Administer Test Compound/Vehicle (30 min later) admin_scop->admin_comp admin_pilo Induce Seizures with Pilocarpine (30 min later) admin_comp->admin_pilo observe Observe & Score Behavior (2 hours) admin_pilo->observe analyze Analyze Latency, Severity (Racine Scale), Protection Rate observe->analyze

Caption: Levetiracetam's interaction with SV2A.

References

Application Notes and Protocols for Pyrrolidine Carboxamides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Application and Characterization of Pyrrolidine Carboxamides as Enzyme Inhibitors, with a Focus on Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA)

Note on "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride": Extensive searches for the specific compound "this compound" did not yield any publicly available data regarding its activity as an enzyme inhibitor. The following application notes and protocols are based on the well-characterized class of related compounds, pyrrolidine carboxamides , which have been identified as potent inhibitors of the enzyme InhA from Mycobacterium tuberculosis.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents. The mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the synthesis of mycolic acids essential for the bacterial cell wall, is a clinically validated target for anti-TB drugs.[1] A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2]

Pyrrolidine carboxamides have emerged as a promising class of direct InhA inhibitors.[2][3][4] Unlike the frontline drug isoniazid, which is a prodrug requiring activation by the mycobacterial catalase-peroxidase KatG, these direct inhibitors do not require metabolic activation.[5] This makes them attractive candidates for overcoming KatG mutation-related isoniazid resistance.[5] This document provides an overview of the inhibitory activity of pyrrolidine carboxamides against InhA, along with protocols for their characterization.

Mechanism of Action and Signaling Pathway

Pyrrolidine carboxamides act as direct inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis.[2][3] This enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACPs, a crucial step in the elongation cycle of mycolic acid biosynthesis.[2] By inhibiting InhA, pyrrolidine carboxamides block the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately leading to bacterial death.[5]

The inhibitory action involves the formation of a hydrogen-bonding network between the pyrrolidine carboxamide molecule, active site residues of the InhA enzyme (such as Tyr158), and the NADH cofactor.[2] This interaction stabilizes the enzyme-inhibitor complex and prevents the binding of the natural substrate.

FAS_II_Pathway_Inhibition cluster_FAS_II FAS-II Pathway Fatty_Acid_Precursors Fatty Acid Precursors Enoyl_ACP 2-trans-Enoyl-ACP Fatty_Acid_Precursors->Enoyl_ACP Elongation Steps Acyl_ACP Acyl-ACP Enoyl_ACP->Acyl_ACP Reduction Mycolic_Acid Mycolic Acid Synthesis Acyl_ACP->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall InhA InhA NADH NADH NADH->InhA Pyrrolidine_Carboxamide Pyrrolidine Carboxamide Pyrrolidine_Carboxamide->InhA Inhibition

Figure 1: Inhibition of the FAS-II pathway by pyrrolidine carboxamides.

Quantitative Data: InhA Inhibition by Pyrrolidine Carboxamide Analogs

The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of pyrrolidine carboxamide derivatives against M. tuberculosis InhA. These compounds share a common 5-oxopyrrolidine core but differ in the substituents on the phenyl ring (Ring A) and the cyclohexyl ring (Ring C).[2]

Compound IDSubstituents on Phenyl Ring (Ring A)InhA IC50 (µM)[2]
d6 3-Cl0.85 ± 0.05
d13 3-OMe, 5-CF31.30 ± 0.04
d14 3-CF3, 5-CF33.67 ± 0.17
d15 2-OMe, 5-Cl1.60 ± 0.06
d16 3-Cl, 4-F14.83 ± 0.98
s15 3-isopropyl5.55

Experimental Protocols

Protocol 1: InhA Enzymatic Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 value of a test compound against purified InhA enzyme. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[6]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Test compound (e.g., a pyrrolidine carboxamide derivative) dissolved in DMSO

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[6]

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent (e.g., 1%). Include control wells with buffer and DMSO only (no inhibitor).[6]

  • Reagent Addition:

    • Add NADH to each well to a final concentration of 250 µM.[6]

    • Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.[6]

  • Reaction Initiation: Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.[6]

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.[6]

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

InhA_Assay_Workflow Start Start Prepare_Stock Prepare Compound Stock (in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Add_Reagents Add NADH and Substrate (DD-CoA) to all wells Serial_Dilution->Add_Reagents Initiate_Reaction Add InhA Enzyme to initiate reaction Add_Reagents->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm over time Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Initial Velocities and % Inhibition Measure_Absorbance->Analyze_Data Determine_IC50 Plot Dose-Response Curve and determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Figure 2: Experimental workflow for the InhA enzymatic inhibition assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis using the Resazurin Microtiter Assay (REMA).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Test compound dissolved in DMSO

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water)

  • Sterile 96-well microplates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Plate Setup: In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. Add 100 µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions across the plate.[6]

  • Bacterial Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free control well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

Pyrrolidine carboxamides represent a valuable class of direct InhA inhibitors with the potential for development as novel anti-tuberculosis agents. The protocols outlined in this document provide a framework for the enzymatic and whole-cell characterization of these compounds. Further optimization of this scaffold could lead to the development of potent drugs effective against multidrug-resistant strains of M. tuberculosis.

References

Application Notes and Protocols: 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related pyrrolidine and carboxamide compounds. The specific application, data, and protocols for "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" are presented as a representative example for research and development purposes.

Introduction

This compound is a novel small molecule featuring a pyrrolidine carboxamide scaffold. This structural motif is a "privileged" structure in medicinal chemistry, known to confer favorable pharmacokinetic properties and potent biological activity.[1] The pyrrolidine ring can enhance aqueous solubility, while the carboxamide group can participate in crucial hydrogen bonding interactions with biological targets.

Based on the activity of analogous compounds, such as inhibitors of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, this compound is proposed as a potential inhibitor of bacterial fatty acid synthesis.[1][2][3] Specifically, it is hypothesized to target the NADH-dependent enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial fatty acid synthase II (FASII) pathway. This pathway is essential for bacterial membrane biosynthesis and is absent in mammals, making it an attractive target for novel antibacterial agents.[2]

These notes provide an overview of the potential application of this compound as a bacterial FabI inhibitor and include detailed protocols for its in vitro characterization.

Potential Mechanism of Action and Signaling Pathway

The proposed mechanism of action involves the direct inhibition of the FabI enzyme. FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis: the reduction of a trans-2-enoyl-ACP substrate using NADH as a cofactor. Inhibition of FabI disrupts the production of essential fatty acids, leading to a breakdown in bacterial cell membrane integrity and ultimately, cell death.

FASII_Pathway acetyl_coa Acetyl-CoA elongation Elongation Cycle (FabH, FabG, FabZ) acetyl_coa->elongation malonyl_coa Malonyl-ACP malonyl_coa->elongation enoyl_acp trans-2-enoyl-ACP elongation->enoyl_acp Condensation, Reduction, Dehydration fabI FabI (Enoyl-ACP Reductase) enoyl_acp->fabI acyl_acp Acyl-ACP (Elongated Fatty Acid) fabI->acyl_acp Reduction nad NAD+ fabI->nad membrane Membrane Biosynthesis acyl_acp->membrane compound 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl compound->fabI Inhibition nadh NADH nadh->fabI workflow start Start: Compound Synthesis and Purification primary_screen Primary Screen: Whole-Cell Antibacterial Assay (MIC Determination) start->primary_screen hit_id Hit Identification: MIC ≤ 32 µg/mL? primary_screen->hit_id target_assay Target-Based Assay: In Vitro FabI Enzyme Inhibition hit_id->target_assay Yes stop Stop: Inactive Compound hit_id->stop No ic50_det IC₅₀ Determination target_assay->ic50_det sar Structure-Activity Relationship (SAR) Studies & Optimization ic50_det->sar end Lead Candidate sar->end

References

Application Notes: High-Throughput Screening of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride is a small molecule featuring a pyrrolidone core and a carboxamidine functional group. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The presence of the carboxamidine group, a known mimic of guanidinium groups found in arginine, suggests that this compound may act as a competitive inhibitor for enzymes that recognize arginine residues, such as certain serine proteases.

These application notes provide a detailed protocol for a representative high-throughput screening (HTS) assay to evaluate the inhibitory activity of this compound against a model serine protease. The described workflow is adaptable for screening against other relevant enzyme targets.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway where a serine protease is a key upstream regulator. Inhibition of this protease by a compound like this compound can prevent the activation of downstream signaling cascades, which may be implicated in various disease processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Protease Serine Protease Receptor->Protease Activates Substrate Inactive Substrate Protease->Substrate Cleaves ActiveSubstrate Active Substrate Substrate->ActiveSubstrate DownstreamSignal Downstream Signaling ActiveSubstrate->DownstreamSignal Initiates GeneExpression Altered Gene Expression DownstreamSignal->GeneExpression Inhibitor 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl Inhibitor->Protease Inhibits

Caption: Hypothetical serine protease signaling pathway.

High-Throughput Screening Protocol: Serine Protease Inhibition Assay

This protocol outlines a fluorescence-based kinetic assay to screen for inhibitors of a model serine protease.

Principle of the Assay

The assay measures the enzymatic activity of a serine protease using a fluorogenic substrate. When the substrate is cleaved by the enzyme, a fluorescent molecule is released, resulting in an increase in fluorescence intensity over time. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal.

Materials and Reagents

  • Compound: this compound dissolved in DMSO to a stock concentration of 10 mM.

  • Enzyme: Serine Protease (e.g., Trypsin) stock solution in appropriate buffer.

  • Substrate: Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween-20.

  • Positive Control: A known potent inhibitor of the target protease.

  • Negative Control: DMSO.

  • Microplates: 384-well, black, flat-bottom plates.

  • Instrumentation: Plate reader capable of kinetic fluorescence measurements (Excitation/Emission wavelengths appropriate for the chosen fluorophore, e.g., 380/460 nm for AMC).

Experimental Workflow

The following diagram outlines the high-throughput screening workflow.

G Start Start PlatePrep Prepare 384-well plates (Compound, Controls) Start->PlatePrep DispenseEnzyme Dispense Serine Protease Solution to all wells PlatePrep->DispenseEnzyme Incubate1 Pre-incubate at room temperature (15 minutes) DispenseEnzyme->Incubate1 AddSubstrate Add Fluorogenic Substrate to initiate reaction Incubate1->AddSubstrate ReadPlate Measure kinetic fluorescence (e.g., every 60s for 30 min) AddSubstrate->ReadPlate Analyze Data Analysis: Calculate % Inhibition ReadPlate->Analyze End End Analyze->End

Caption: HTS workflow for protease inhibition assay.

Detailed Protocol

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions, positive control, and negative control (DMSO) to the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare the serine protease solution in assay buffer to the final desired concentration.

    • Dispense 10 µL of the enzyme solution into each well of the plate containing the compounds and controls.

  • Pre-incubation:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution in assay buffer to the final desired concentration.

    • Dispense 10 µL of the substrate solution into each well to start the enzymatic reaction. The final volume in each well should be 20 µL.

  • Fluorescence Measurement:

    • Immediately place the plate into the plate reader.

    • Measure the fluorescence intensity kinetically at 37°C for 30 minutes, with readings taken every 60 seconds.

Data Analysis

  • Calculate Reaction Rates: For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence intensity versus time curve (RFU/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_compound - V_background) / (V_neg_control - V_background)) * 100

    • V_compound: Reaction rate in the presence of the test compound.

    • V_neg_control: Average reaction rate of the negative control wells (DMSO).

    • V_background: Reaction rate in wells with no enzyme (optional, can be subtracted if significant).

  • Dose-Response Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The results of the HTS assay can be summarized in the following tables.

Table 1: Single-Point Screening Results

Compound IDConcentration (µM)% Inhibition
1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl1085.2
Positive Control (Known Inhibitor)198.5
Negative Control (DMSO)-0.0

Table 2: Dose-Response Data and IC₅₀ Determination

Compound Concentration (µM)Average % Inhibition
100.095.3
33.392.1
11.185.2
3.749.8
1.215.6
0.45.1
IC₅₀ (µM) 3.8 µM

Application Notes and Protocols: Preclinical In Vivo Evaluation of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific in vivo dosage and administration data for the compound "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" (CAS Number: 1272756-18-9).[1][2] The following application notes and protocols are therefore provided as a general framework for the preclinical in vivo evaluation of a novel research compound of this class. The experimental details are based on established methodologies and data from structurally related compounds. All protocols must be adapted and validated by the end-user.

Compound Information

ParameterDataSource
Compound Name This compound-
Synonym 3-Pyrrolidinecarboximidamide, 1-methyl-5-oxo-, hydrochloride (1:1)[1]
CAS Number 1272756-18-9[1]
Molecular Formula C₆H₁₂ClN₃O[1]
Molecular Weight 177.63 g/mol [1]
Purity ≥95%[2]
Solubility Aqueous solubility should be determined empirically.-
Storage Store at -20°C, desiccated. Protect from light.-

General Toxicology and Handling

While specific toxicological data for this compound is unavailable, related chemical structures such as 1-Methyl-2-pyrrolidinone are associated with reproductive toxicity and skin/eye irritation.[3] Standard laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses.[4]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

Hypothetical Signaling Pathway

The mechanism of action for this compound is unknown. However, structurally related compounds containing a methyl-pyrrolidinyl moiety have been shown to act as ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[5] The following diagram illustrates a hypothetical signaling cascade initiated by the binding of a ligand to a generic G-protein coupled receptor (GPCR), a common mechanism for neurologically active compounds.

hypothetical_signaling_pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activation Ligand Test Compound (e.g., 1-Methyl-2-oxopyrrolidine-4- carboxamidine HCl) Ligand->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Target_Protein Target Protein (Phosphorylated) Kinase->Target_Protein Phosphorylation Response Cellular Response (e.g., Neurotransmitter Release) Target_Protein->Response Leads to

Figure 1: Hypothetical GPCR signaling pathway for a novel ligand.

Protocol: In Vivo Dose-Ranging and Pharmacokinetic Study

This protocol outlines a general procedure for determining the preliminary tolerability, dosage range, and pharmacokinetic profile of a novel compound in a rodent model.

4.1. Experimental Workflow

in_vivo_workflow A 1. Compound Preparation - Weigh Compound - Prepare Vehicle (e.g., Saline) - Prepare Dose Formulations C 3. Administration - Administer single dose via defined route (e.g., s.c., i.p., p.o.) - Include Vehicle Control Group A->C B 2. Animal Acclimation - Acclimate rodents (e.g., 7 days) - Record baseline body weight B->C D 4. Observation & Sampling - Monitor for clinical signs - Collect blood samples at pre-defined timepoints (e.g., 15m, 30m, 1h, 2h, 4h, 8h, 24h) C->D E 5. Sample Processing - Process blood to plasma - Store samples at -80°C D->E F 6. Bioanalysis & Data Analysis - LC-MS/MS analysis of plasma - PK parameter calculation (Cmax, Tmax, T½, AUC) - Statistical Analysis E->F

Figure 2: General workflow for a single-dose in vivo study.

4.2. Materials

  • This compound

  • Vehicle (e.g., Sterile 0.9% Saline, PBS, or 5% DMSO/5% Tween 80 in saline)

  • Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats, 8-10 weeks old)

  • Syringes and appropriate gauge needles for the chosen administration route

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • -80°C Freezer

4.3. Procedure

  • Dose Formulation:

    • Calculate the required amount of compound based on the desired dose (e.g., 1, 5, 10 mg/kg) and the mean body weight of the animal cohort.

    • Prepare a stock solution if necessary. The hydrochloride salt form is intended to enhance aqueous solubility.

    • Prepare the final dosing solutions in the chosen vehicle on the day of the experiment. Ensure the compound is fully dissolved.

  • Animal Dosing:

    • Divide animals into groups (n=3-5 per group), including one vehicle control group.

    • Record the body weight of each animal immediately before dosing.

    • Administer the calculated volume of the formulation via the selected route (e.g., subcutaneous, intraperitoneal, oral gavage).

  • Pharmacokinetic Sampling (Satellite Group Design):

    • At specified time points post-dose (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals.

    • Process blood by centrifuging at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Harvest the plasma and store immediately at -80°C until bioanalysis.

  • Tolerability Monitoring:

    • Observe animals for any adverse clinical signs (e.g., changes in posture, activity, breathing) at regular intervals for at least 24 hours post-dose.

    • Record body weights daily for 3-7 days to monitor for acute toxicity.

Example Data from a Structurally Related Compound

The following data is from an in vivo study of (+/-)-4-[2-(1-methyl-2-pyrrolidinyl)ethyl]thiophenol hydrochloride (SIB-1553A) , a compound with a similar methyl-pyrrolidinyl core structure, and should be used for illustrative purposes only.[5]

Table 1: Example Pharmacokinetic Parameters for SIB-1553A in Rodent Brain and Plasma

ParameterRouteDose (mg/kg)MatrixValue
Time to Peak (Tₘₐₓ) s.c.10Brain15 min
Peak Conc. (Cₘₐₓ) s.c.10Brain~20 µM
Terminal Half-life (t½) s.c.10Plasma~32 min

Table 2: Example Neurochemical Effects of SIB-1553A in Rodent Hippocampus

ParameterRouteDose (mg/kg)Effect
Acetylcholine (ACh) Release s.c.10Increased to ~350% of baseline
Striatal Dopamine (DA) Release s.c.40Increased to ~180% of baseline

This example demonstrates that a subcutaneous dose of 10 mg/kg of a related compound resulted in rapid brain penetration and significant neurochemical effects.[5] This dosage level could serve as a starting point for dose-range finding studies for this compound, with lower and higher doses (e.g., 1 and 30 mg/kg) included to establish a dose-response relationship.

References

Application Notes and Protocols: Synthesis and Purification of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and purification of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride, a key building block in pharmaceutical research. The described synthetic route involves a two-step process commencing with the synthesis of the intermediate, 1-methyl-2-oxopyrrolidine-4-carbonitrile, followed by a Pinner reaction to yield the target amidine hydrochloride. Purification techniques, primarily focused on recrystallization, are also detailed to ensure high purity of the final compound.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a cyclic lactam and a basic amidine group, makes it a versatile scaffold in drug discovery programs. The protocols outlined herein provide a comprehensive guide for the laboratory-scale synthesis and purification of this compound, ensuring reproducibility and high quality.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from 1-methyl-2-oxopyrrolidine-4-carboxylic acid. The carboxylic acid is first converted to the corresponding carbonitrile, which then undergoes a Pinner reaction to afford the desired amidine hydrochloride.

Synthesis_Pathway A 1-Methyl-2-oxopyrrolidine- 4-carboxylic Acid B 1-Methyl-2-oxopyrrolidine- 4-carboxamide A->B  Amidation   (e.g., SOCl2, NH4OH) C 1-Methyl-2-oxopyrrolidine- 4-carbonitrile B->C  Dehydration   (e.g., TFAA) D Ethyl 1-methyl-2-oxopyrrolidine- 4-carboximidate hydrochloride (Pinner Salt) C->D  Pinner Reaction   (EtOH, HCl (g)) E 1-Methyl-2-oxopyrrolidine- 4-carboxamidine Hydrochloride D->E  Ammonolysis   (NH3 in EtOH)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-Methyl-2-oxopyrrolidine-4-carbonitrile (Intermediate)

This procedure is adapted from established methods for converting carboxylic acids to nitriles via an amide intermediate.

Step 1: Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamide

  • To a solution of 1-methyl-2-oxopyrrolidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide (2.0 eq).

  • Stir the reaction for an additional hour at room temperature.

  • Filter the resulting solid and wash with cold DCM. The filtrate can be concentrated and purified by column chromatography (silica gel, DCM:Methanol gradient) to afford the amide.

Step 2: Dehydration to 1-Methyl-2-oxopyrrolidine-4-carbonitrile

  • Suspend the 1-methyl-2-oxopyrrolidine-4-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude nitrile can be purified by vacuum distillation or column chromatography (silica gel, ethyl acetate:hexanes gradient).

Synthesis of this compound (Pinner Reaction)

This protocol is based on the classical Pinner reaction for the synthesis of amidines from nitriles.[1][2][3]

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

  • Dissolve 1-methyl-2-oxopyrrolidine-4-carbonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution remains saturated.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours. The formation of a precipitate (the Pinner salt) may be observed.

  • Monitor the reaction progress by taking a small aliquot, quenching with base, and analyzing by TLC or LC-MS.

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Cool the reaction mixture containing the Pinner salt to 0 °C.

  • Add a saturated solution of ammonia in anhydrous ethanol (prepared by bubbling ammonia gas through cold anhydrous ethanol). Add the ammonia solution in excess (approximately 3-5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification Techniques

The primary method for purifying the final product is recrystallization. Due to the polar nature of the hydrochloride salt, polar solvents are most effective.

Recrystallization Protocol
  • Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

  • If the product does not readily crystallize upon cooling, a co-solvent such as ethyl acetate or diethyl ether can be added dropwise to the warm solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol or a mixture of ethanol and the co-solvent used.

  • Dry the purified crystals under vacuum.

Purification_Workflow A Crude Amidine Hydrochloride B Dissolve in minimal hot ethanol A->B C Add co-solvent (e.g., Ethyl Acetate) if necessary B->C  Optional   D Slow cooling and crystallization B->D C->D E Vacuum filtration and washing D->E F Pure Crystalline Product E->F

Caption: General workflow for the purification of this compound.

Data Presentation

The following table summarizes the expected yields and purity for each step of the synthesis. These values are based on typical outcomes for similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

StepProductExpected Yield (%)Expected Purity (%) (after purification)
1. Amidation1-Methyl-2-oxopyrrolidine-4-carboxamide70-85>95
2. Dehydration1-Methyl-2-oxopyrrolidine-4-carbonitrile60-75>98
3. Pinner Reaction & Ammonolysis (overall for 2 steps)This compound50-70>99 (after recrystallization)

Safety Precautions

  • Oxalyl chloride and thionyl chloride are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Trifluoroacetic anhydride (TFAA) is highly corrosive and moisture-sensitive. Handle with care in a fume hood.

  • Hydrogen chloride gas is corrosive and toxic. All operations involving HCl gas must be performed in a well-ventilated fume hood.

  • Ammonia gas is toxic and has a strong odor. Handle in a fume hood.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application Notes and Protocols: 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride is a research chemical with potential applications in drug discovery and development. Limited direct research exists for this specific compound. However, based on the biological activities of structurally related 2-oxopyrrolidine and pyrrolidine carboxamide derivatives, this compound warrants investigation for its potential antioxidant and antimicrobial properties. These application notes provide an overview of potential research applications and suggested experimental protocols to explore these activities.

Chemical Information

PropertyValueReference
CAS Number 1272756-18-9[1]
Molecular Formula C₆H₁₂ClN₃O[1]
Molecular Weight 177.63 g/mol [1]
Purity ≥ 95%[1][2]

Potential Research Applications

Based on existing research on similar chemical structures, this compound may be investigated for the following applications:

  • Antioxidant Activity: The 2-oxopyrrolidine scaffold is present in compounds that have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[3][4] This pathway is a key regulator of cellular antioxidant responses.[3][4] Therefore, this compound could be explored for its potential to mitigate oxidative stress in various disease models.

  • Antimicrobial Activity: Pyrrolidine carboxamide derivatives have been identified as inhibitors of enoyl acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis.[5] This suggests that this compound could be a starting point for the development of novel antibacterial agents.

Experimental Protocols

The following are general protocols that can be adapted to investigate the potential biological activities of this compound.

Assessment of Antioxidant Activity via Nrf-2 Pathway Activation

This protocol outlines the steps to determine if the compound can activate the Nrf-2 signaling pathway in a cellular model.

a. Cell Culture and Treatment:

  • Culture human epidermal keratinocytes (HEKs) or other suitable cell lines in appropriate media.

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO or saline).

b. Quantitative Real-Time PCR (qPCR) for Nrf-2 Target Gene Expression:

  • Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers for Nrf-2 and its downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

  • Normalize gene expression levels to a housekeeping gene (e.g., GAPDH).

  • Analyze the fold change in gene expression in treated cells compared to the vehicle control.

c. Western Blot Analysis for Protein Expression:

  • Lyse treated and control cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against Nrf-2, HO-1, and NQO1, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. Normalize to a loading control like β-actin.

d. Cellular Antioxidant Activity Assay:

  • Pre-treat cells with this compound.

  • Induce oxidative stress using an agent like tert-butyl hydroperoxide (TBHP).

  • Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Quantify fluorescence using a plate reader or flow cytometer.

Nrf2_Pathway_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation cell_culture Culture Cells treatment Treat with Compound cell_culture->treatment qPCR qPCR for Gene Expression treatment->qPCR RNA Isolation & cDNA Synthesis western_blot Western Blot for Protein Expression treatment->western_blot Protein Extraction ros_assay ROS Assay treatment->ros_assay Induce Oxidative Stress data_analysis Analyze Gene/Protein Expression & ROS Levels qPCR->data_analysis western_blot->data_analysis ros_assay->data_analysis conclusion Conclusion data_analysis->conclusion Determine Antioxidant Potential MIC_Assay_Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C inoculate->incubate read_results Determine MIC (Visual or with Indicator) incubate->read_results end Lowest Concentration with No Growth = MIC read_results->end Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Compound 1-Methyl-2-oxopyrrolidine-4- carboxamidine Hydrochloride Compound->Keap1_Nrf2 Induces Dissociation? Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Target_Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Target_Genes Initiates

References

Troubleshooting & Optimization

Technical Support Center: 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and practical method for synthesizing this and other amidine hydrochlorides is the Pinner reaction.[1][2] This two-step process involves:

  • Formation of a Pinner Salt: The starting material, 1-methyl-2-oxopyrrolidine-4-carbonitrile, is reacted with an anhydrous alcohol (like ethanol) in the presence of dry hydrogen chloride (HCl) gas. This forms the intermediate ethyl 1-methyl-2-oxopyrrolidine-4-carboximidate hydrochloride, also known as a Pinner salt.[3][4]

  • Ammonolysis: The Pinner salt intermediate is then treated with ammonia, typically dissolved in alcohol, to form the final product, this compound.[2]

Q2: My overall yield is consistently low. What are the most critical factors affecting the Pinner reaction?

A2: Low yields in the Pinner reaction are often traced back to several key factors:

  • Presence of Water: The reaction is extremely sensitive to moisture. Water can hydrolyze the nitrile starting material, the Pinner salt intermediate, or the final amidine product, leading to the formation of undesired amides and carboxylic esters.[3][5][6] Strictly anhydrous conditions are critical for success.[5]

  • Temperature Control: The Pinner salt intermediate is thermodynamically unstable.[1][3] Elevated temperatures can cause it to decompose or rearrange into a more stable amide, which will not convert to the desired amidine.[1][3] Therefore, low temperatures (e.g., 0 °C) are often required, especially during the introduction of HCl gas.[7]

  • Purity of Reagents: The purity of the starting nitrile, alcohol, and HCl is crucial. Impurities can introduce moisture or catalyze side reactions.[5][8]

  • Incomplete Reaction: The reaction may stall if insufficient HCl is used or if the reaction time is too short.[8]

Q3: I'm observing a significant amount of 1-methyl-2-oxopyrrolidine-4-carboxamide as a side product. How can I prevent this?

A3: The formation of the corresponding amide is a common side reaction caused by the presence of water. To minimize this, ensure that:

  • All glassware is thoroughly oven-dried or flame-dried before use.[8]

  • The alcohol solvent (e.g., ethanol) is anhydrous.

  • The hydrogen chloride gas is dry.

  • The reaction is protected from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Formation of Pinner Salt (First Step) 1. Insufficient HCl gas.2. Presence of moisture.3. Low purity of the starting nitrile.1. Ensure a steady stream of dry HCl gas is bubbled through the solution until saturation.2. Use anhydrous alcohol and thoroughly dried glassware.[1][8]3. Purify the starting 1-methyl-2-oxopyrrolidine-4-carbonitrile if necessary.
Low Yield of Amidine (Second Step) 1. Pinner salt degraded due to high temperature.2. Incomplete ammonolysis.3. Hydrolysis of the Pinner salt or amidine.1. Maintain low temperatures (0-5 °C) throughout the Pinner salt formation and isolation steps.[3]2. Use a sufficient excess of ammonia in the second step and allow adequate reaction time. Monitor by TLC.3. Ensure the ammonia solution is anhydrous and workup conditions are controlled.
Reaction Mixture Turns Dark or Polymerizes 1. Reaction temperature is too high.2. Impurities in the starting materials.1. Carefully control the temperature, especially during the exothermic addition of HCl gas.2. Ensure all reagents and solvents are pure.[8]
Difficulty Isolating the Product 1. Product is highly soluble in the reaction solvent.2. Incorrect pH during workup.1. After the reaction, concentrate the mixture under reduced pressure. The hydrochloride salt should precipitate upon addition of a less polar solvent like diethyl ether or ethyl acetate.2. The product is a hydrochloride salt; maintain acidic conditions to prevent conversion to the free base, which may have different solubility.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis cluster_end Completion Start Start: 1-Methyl-2-oxopyrrolidine- 4-carbonitrile + Anhydrous EtOH Dry Ensure Strictly Anhydrous Conditions Start->Dry Cool Cool to 0 °C Dry->Cool HCl Bubble Dry HCl Gas (Saturation) Cool->HCl Stir Stir at Low Temp (e.g., 0-5 °C) HCl->Stir PinnerSalt Isolate Pinner Salt (Precipitation/Filtration) Stir->PinnerSalt Ammonia Add Anhydrous Ammonia in EtOH PinnerSalt->Ammonia React Stir (Monitor by TLC) Ammonia->React Isolate Isolate Product (Concentration & Precipitation) React->Isolate Purify Purify (Recrystallization) Isolate->Purify End Final Product: 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl Purify->End G Start Low Yield Observed CheckMoisture Were conditions strictly anhydrous? Start->CheckMoisture CheckTemp Was temperature kept low (0-5 °C)? CheckMoisture->CheckTemp Yes Sol_Dry ACTION: Dry all solvents/glassware. Use inert atmosphere. CheckMoisture->Sol_Dry No CheckHCl Was reaction saturated with *dry* HCl? CheckTemp->CheckHCl Yes Sol_Temp ACTION: Improve cooling during HCl addition and reaction. CheckTemp->Sol_Temp No CheckAmmonia Was sufficient anhydrous ammonia used? CheckHCl->CheckAmmonia Yes Sol_HCl ACTION: Ensure HCl gas is dry and added to saturation. CheckHCl->Sol_HCl No Sol_Ammonia ACTION: Use excess ammonia. Increase reaction time. CheckAmmonia->Sol_Ammonia No SideProduct Side product is likely amide from hydrolysis. Sol_Dry->SideProduct Degradation Pinner salt likely decomposed. Sol_Temp->Degradation Incomplete1 Incomplete conversion to Pinner salt. Sol_HCl->Incomplete1 Incomplete2 Incomplete conversion to amidine. Sol_Ammonia->Incomplete2

References

Technical Support Center: Purification of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this polar, water-soluble compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: Due to its structure, this compound is highly polar and exists as a hydrochloride salt. The primary challenges stem from these characteristics:

  • High Polarity: Makes it difficult to retain on standard reversed-phase chromatography columns (like C18).[1]

  • Water Solubility: The compound is very soluble in water, which can make precipitation and recrystallization from aqueous solutions challenging.[2]

  • Potential for Multiple Species: In solution, there can be an equilibrium between the protonated (amidinium) and neutral (amidine) forms, which can lead to peak tailing or streaking in chromatography.[1]

  • Hygroscopic Nature: Hydrochloride salts can be hygroscopic, making it difficult to obtain an accurate dry weight.

Q2: Which purification techniques are most suitable for this compound?

A2: The most promising techniques are recrystallization and specialized chromatography methods.

  • Recrystallization: This is often the first method to try for purifying solid compounds.[3][4] It is cost-effective and can yield very pure material if a suitable solvent system is found.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This chromatographic technique is specifically designed for the separation of highly polar compounds that are not well-retained by reversed-phase methods.[5][6][7][8]

  • Ion-Exchange Chromatography: Since the molecule is a salt, this method can also be effective.

Q3: Can I use standard reversed-phase (C18) chromatography?

A3: It is generally not recommended as a primary method. The high polarity of the compound will likely cause it to elute in or near the void volume with typical reversed-phase mobile phases (e.g., methanol/water or acetonitrile/water), resulting in poor separation from other polar impurities.[1]

Q4: What are common impurities I might encounter?

A4: Without a specific synthesis route, we can anticipate potential impurities based on general amidine synthesis. These could include:

  • Unreacted starting materials (e.g., the corresponding nitrile or amine).[9][10][11][12]

  • By-products from the amidine formation reaction, such as imidate esters.[9]

  • Reagents used in the synthesis (e.g., coupling agents, bases).

  • Excess HCl from the salt formation step.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated with impurities. 3. Cooling is too rapid.1. Choose a lower-boiling point solvent. 2. Re-dissolve the oil in more hot solvent, allow it to cool more slowly, and try scratching the inside of the flask with a glass rod to induce crystallization.[13][14] 3. Consider a preliminary purification step (e.g., charcoal treatment) to remove impurities.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. Nucleation has not occurred.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[13] 2. Place the flask in an ice bath to further decrease solubility. 3. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[4][14]
Very low recovery of the purified product. 1. The compound has significant solubility in the cold solvent. 2. Too many transfers between flasks.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Minimize the number of transfer steps.[4]
Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound elutes in the void volume (HILIC). 1. The mobile phase is too polar (too much water/aqueous buffer).1. Increase the proportion of the organic solvent (typically acetonitrile) in the mobile phase. In HILIC, water is the strong solvent.[7][15]
Severe peak tailing or broad peaks. 1. Secondary interactions with the stationary phase (e.g., silanol groups on silica). 2. The presence of multiple ionic forms of the analyte.1. Add a buffer to the mobile phase (e.g., ammonium formate or ammonium acetate) to control the pH and ionic strength.[15] This can suppress silanol interactions and ensure the analyte is in a single ionic state.
Poor separation from impurities. 1. The chosen stationary phase is not providing adequate selectivity.1. Screen different HILIC stationary phases (e.g., bare silica, amide, or diol columns) as they offer different selectivities for polar compounds.[5][7]

Experimental Protocols

Protocol 1: Recrystallization via Solvent/Anti-Solvent Method

This protocol is a starting point for purifying this compound. Given its salt nature, a polar solvent in which it is soluble, paired with a less polar anti-solvent, is a good strategy.

Materials:

  • Crude this compound

  • Methanol (solvent)

  • 2-Propanol or Ethyl Acetate (anti-solvent)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Büchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • While the solution is still warm and stirring, slowly add the anti-solvent (e.g., 2-Propanol) dropwise until the solution becomes faintly cloudy.

  • If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold anti-solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Hypothetical Solvent Screening for Recrystallization

SolventSolubility at 25°CSolubility at BoilingComments
WaterVery HighVery HighPoor choice for single-solvent recrystallization due to high solubility when cold.[16]
MethanolHighVery HighGood "solvent" for a solvent/anti-solvent pair.
EthanolModerateHighPotential single solvent, but recovery might be low.
2-PropanolLowModerateGood potential as a single solvent or as an anti-solvent with methanol.[2]
AcetonitrileVery LowLowUnlikely to be a good solvent.
Ethyl AcetateInsolubleVery LowGood potential as an anti-solvent.
DichloromethaneInsolubleInsolubleNot suitable.
Protocol 2: HILIC Purification Method Development

This protocol provides a starting point for developing a HILIC purification method.

Instrumentation:

  • HPLC or Flash Chromatography system

  • HILIC column (e.g., Silica, Amide, or Diol phase, 5 µm particle size)

Mobile Phase Preparation:

  • Mobile Phase A: 90:10 Water/Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase B: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

Procedure:

  • Dissolve the crude sample in a small amount of the initial mobile phase mixture (e.g., 95% B).

  • Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% B) for at least 10 column volumes.

  • Inject the sample.

  • Run a gradient elution to identify the optimal separation conditions. A typical scouting gradient would be:

    • 0-10 min: 95% B to 50% B

    • 10-12 min: Hold at 50% B

    • 12-15 min: Return to 95% B and re-equilibrate

  • Monitor the elution using a UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Based on the scouting run, optimize the gradient for better separation or switch to an isocratic method if the peaks are well-resolved.

Data Presentation: Comparison of Purification Techniques (Hypothetical Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Methanol/2-Propanol)8598.575
HILIC Flash Chromatography8599.288
Standard Silica Gel Chromatography856040

Visualizations

Purification_Workflow start Crude Product (1-Methyl-2-oxopyrrolidine-4- carboxamidine HCl) recrystallization Attempt Recrystallization start->recrystallization check_purity1 Check Purity (HPLC, NMR) recrystallization->check_purity1 chromatography Chromatography pure_product Pure Product (>98%) chromatography->pure_product check_purity1->pure_product Purity OK troubleshoot_recrys Troubleshoot Recrystallization (See Guide) check_purity1->troubleshoot_recrys Purity Not OK troubleshoot_recrys->recrystallization Re-attempt troubleshoot_recrys->chromatography Fails

Caption: General purification workflow for the target compound.

Decision_Tree start Is the crude material a solid? recrys_screen Perform Recrystallization Solvent Screen start->recrys_screen Yes chrom_dev Develop HILIC Method start->chrom_dev No (Oil/Gum) find_solvent Suitable solvent system found? recrys_screen->find_solvent find_solvent->chrom_dev No recrystallize Proceed with Recrystallization find_solvent->recrystallize Yes

Caption: Decision tree for selecting a primary purification method.

Impurity_Formation cluster_main Main Reaction cluster_impurities Potential Impurities Nitrile Precursor Nitrile Product Target Amidinium HCl Nitrile->Product Unreacted_Nitrile Unreacted Nitrile Nitrile->Unreacted_Nitrile Incomplete Reaction Amine Amine Source (e.g., NH4Cl) Amine->Product Imidate Imidate Intermediate (from alcohol solvent) Product->Imidate Side Reaction Byproduct Other By-products Product->Byproduct Decomposition/ Side Reaction

Caption: Hypothetical reaction pathway and potential impurity sources.

References

"1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that may influence its stability in solution?

A1: The structure of this compound contains two key functional groups that are susceptible to degradation in aqueous solutions:

  • A Lactam (cyclic amide): The 2-oxopyrrolidine ring is a lactam. Lactam rings can be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which would open the ring structure.[1][2]

  • A Carboxamidine Group: The carboxamidine moiety is basic and can undergo hydrolysis. The stability of amidines is often highly dependent on the pH of the solution.[3] The hydrochloride salt form helps to improve the compound's initial solubility and stability as a solid.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on its structure, the most probable degradation pathway is hydrolysis.[4] This can occur at two primary sites:

  • Hydrolysis of the Amidine: The carboxamidine group can hydrolyze to the corresponding carboxylic acid amide (a carboxamide) and ammonia. This reaction can be catalyzed by acid or base.

  • Hydrolysis of the Lactam Ring: Under more forceful conditions, such as prolonged exposure to strong acid or base, the lactam ring can open to form an amino acid derivative.[1]

It is crucial to consider that the rate of degradation will be influenced by pH, temperature, buffer composition, and the presence of light or oxidizing agents.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, stock solutions should be prepared fresh. If storage is necessary, it is recommended to store solutions at -20°C or -80°C. Aliquoting the solution into single-use volumes is advised to avoid repeated freeze-thaw cycles. The appropriate solvent and pH are critical; for many compounds, a slightly acidic pH may be preferable to neutral or alkaline conditions to slow hydrolysis of the amidine group, though this must be determined experimentally.[3]

Q4: Can the choice of solvent affect the stability of the compound?

A4: Yes, the solvent can significantly impact stability. While aqueous buffers are common for biological assays, organic solvents like DMSO or ethanol may offer better stability for long-term storage, as they limit the availability of water for hydrolysis. However, it is essential to ensure the chosen organic solvent is compatible with downstream experiments. When preparing aqueous solutions, the use of purified, sterile water is recommended to avoid enzymatic or microbial degradation.

Troubleshooting Guide: Solution Stability Issues

If you suspect your solution of this compound is degrading (e.g., loss of activity, appearance of new peaks in HPLC), follow this guide.

Summary of Factors Affecting Stability of Key Functional Groups
Functional GroupConditionGeneral Stability TrendPotential Degradation Product
Carboxamidine Acidic pHGenerally more stable, but hydrolysis can still occur.Carboxamide
Neutral pHStability is variable; can be susceptible to hydrolysis.[3]Carboxamide
Alkaline pHGenerally less stable; base-catalyzed hydrolysis is common.[5]Carboxamide
Lactam (Amide) Strong AcidSusceptible to hydrolysis (ring-opening).[1]Ring-opened amino acid
Strong BaseSusceptible to hydrolysis (ring-opening).[1][5]Ring-opened amino acid salt
High TemperatureCan accelerate the rate of hydrolysis.[4]Varies with pH
Oxidizing AgentsThe pyrrolidine ring may be susceptible to oxidation.[4]Oxidized derivatives
Troubleshooting Workflow Diagram

This workflow provides a logical sequence of steps to diagnose and resolve stability problems.

G start Observation of Degradation (e.g., loss of activity, extra HPLC peaks) check_ph 1. Verify Solution pH Is it within the optimal range? start->check_ph ph_issue pH is too high or too low check_ph->ph_issue Yes check_temp 2. Review Storage Conditions Was the solution exposed to high temperatures or freeze-thaw cycles? check_ph->check_temp No adjust_ph Action: Prepare fresh solution in a validated buffer system. Consider a pH where the compound is most stable (e.g., slightly acidic). ph_issue->adjust_ph end_node Problem Resolved adjust_ph->end_node temp_issue Improper storage detected check_temp->temp_issue Yes check_age 3. Assess Solution Age Was the solution prepared fresh? check_temp->check_age No adjust_temp Action: Prepare fresh solution, aliquot into single-use volumes, and store at -20°C or -80°C immediately. temp_issue->adjust_temp adjust_temp->end_node age_issue Solution was stored for an extended period check_age->age_issue Yes check_purity 4. Confirm Initial Purity Was the solid compound pure? Were solvents/buffers of high quality? check_age->check_purity No adjust_age Action: Always prioritize using freshly prepared solutions for experiments. age_issue->adjust_age adjust_age->end_node purity_issue Initial material or solvent contamination suspected check_purity->purity_issue Yes check_purity->end_node No adjust_purity Action: Verify purity of starting material. Use high-purity solvents and freshly prepared buffers. purity_issue->adjust_purity adjust_purity->end_node

Caption: Troubleshooting workflow for stability issues.

Hypothetical Degradation Pathway

The following diagram illustrates the potential hydrolytic degradation of the compound.

G cluster_0 Parent Compound cluster_1 Potential Degradation Products parent 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl product1 Product A: 1-Methyl-2-oxopyrrolidine- 4-carboxamide (Amidine Hydrolysis) parent->product1 H₂O / Δ (Mild Acid/Base) product2 Product B: 4-(Aminomethyl)-5-oxopentanoic acid derivative (Lactam Ring Hydrolysis) parent->product2 H₂O / Δ (Strong Acid/Base)

Caption: Potential hydrolytic degradation pathways.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation products and determine the intrinsic stability of a compound. This typically involves subjecting the compound to stress conditions harsher than accelerated storage conditions.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter, heating block/oven, photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 50:50 methanol:water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution. A typical ratio is 1:1.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours.[4]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.[4]

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24-48 hours.[4]

    • Thermal Degradation: Incubate the stock solution in a sealed vial at 80°C for 72 hours.[4]

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

    • Identify and quantify major degradation products. If necessary, use techniques like LC-MS to characterize the structure of the degradants.

References

Technical Support Center: Overcoming Poor Solubility of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing very low aqueous solubility with this compound. Why might a hydrochloride salt exhibit poor solubility?

A1: While salt formation is a common strategy to enhance the solubility of ionizable compounds, several factors can still lead to poor solubility of a hydrochloride (HCl) salt.[1] The aqueous solubility of a basic drug's hydrochloride salt can be reduced in solutions already containing chloride ions, such as gastric fluids, due to the "common ion effect," which shifts the equilibrium towards the less soluble, non-ionized form.[1] Additionally, the crystalline lattice energy of the salt form might be high, requiring significant energy to break the crystal structure and dissolve.[2] In some cases, the salt can convert to the less soluble free base form, a process known as disproportionation, especially in environments with a pH close to or above the pKa of the compound.[3]

Q2: What are the primary strategies to consider for enhancing the solubility of a poorly soluble API like this compound?

A2: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[4]

  • Physical Modifications: These include reducing the particle size (micronization and nanomilling) to increase the surface area-to-volume ratio, and creating amorphous solid dispersions (ASDs) to disrupt the crystal lattice structure.[2][5][6]

  • Chemical Modifications: While you are already working with a hydrochloride salt, exploring other salt forms or creating cocrystals could yield a more soluble solid form.[1][7]

  • Formulation-Based Strategies: These are often the most direct and versatile methods. They include the use of co-solvents, surfactants, cyclodextrins for complexation, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[7][8][9]

Q3: How do I decide which solubility enhancement strategy is best for my compound?

A3: The choice of a solubility-improving technique is influenced by the drug's physicochemical properties, the intended route of administration, and the required dosage form.[4] A systematic screening approach is recommended. This typically starts with characterizing the compound's intrinsic solubility and pKa. Based on these properties and the target product profile, you can then evaluate different strategies. For instance, for an oral dosage form, lipid-based formulations or amorphous solid dispersions are often effective for BCS Class II compounds (low solubility, high permeability).[2][8][9]

Below is a general workflow for selecting a suitable solubility enhancement strategy.

G cluster_0 Initial Characterization cluster_1 Strategy Selection Pathways cluster_2 Evaluation start Poorly Soluble API: 1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl char Determine Physicochemical Properties (pKa, LogP, Crystalline Form) start->char decision_ionizable Is the API Ionizable? char->decision_ionizable path_particle Particle Size Reduction (Micronization, Nanonization) char->path_particle path_complex Complexation (e.g., Cyclodextrins) char->path_complex decision_pka pKa Difference (Base-Acid) > 2-3? decision_ionizable->decision_pka Yes decision_lipophilic Is API Lipophilic? (LogP > 2) decision_ionizable->decision_lipophilic No path_salt Salt Screening / pH Modification decision_pka->path_salt Yes path_cocrystal Cocrystal Screening decision_pka->path_cocrystal No path_lipid Lipid-Based Formulations (SEDDS, SMEDDS) decision_lipophilic->path_lipid Yes path_amorphous Amorphous Solid Dispersions (Spray Drying, HME) decision_lipophilic->path_amorphous No eval Evaluate Lead Formulations: - Solubility & Dissolution - Stability - Manufacturability path_salt->eval path_cocrystal->eval path_lipid->eval path_amorphous->eval path_particle->eval path_complex->eval end Select Optimized Formulation eval->end

Caption: Workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide

Q4: My compound is not dissolving sufficiently in aqueous buffers (pH 1.2 to 6.8) for my in vitro assays. What should be my first step?

A4: The first step is to conduct a systematic solubility screening in different media. This includes aqueous buffers with varying pH and the addition of common solubilizing excipients.

  • pH Modification: Since your compound is a hydrochloride salt of a presumably basic molecule, its solubility is expected to be pH-dependent. Determine the pKa of the compound. Solubility should be higher at pH values below the pKa. If solubility remains low even at acidic pH, other strategies are necessary.

  • Co-solvents: Try adding water-miscible organic solvents like ethanol, propylene glycol, or PEG 400 to the aqueous buffer. These can increase solubility by reducing the polarity of the solvent.

  • Surfactants: Incorporate surfactants such as Tween 80 or Sodium Lauryl Sulfate (SLS) at concentrations above their critical micelle concentration (CMC). Surfactants can form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[7]

Q5: We tried using co-solvents, but the compound precipitates upon dilution into our aqueous assay medium. How can we prevent this?

A5: Precipitation upon dilution is a common issue with co-solvent systems and can lead to misleading results.[10] To mitigate this, consider the following:

  • Use of Precipitation Inhibitors: Incorporate hydrophilic polymers like HPMC (Hydroxypropyl Methylcellulose) or PVP (Polyvinylpyrrolidone) into your formulation. These polymers can help maintain a supersaturated state and inhibit or delay the precipitation of the drug.

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are excellent alternatives. These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[8][9] The drug remains solubilized within the oil droplets, preventing precipitation upon dilution.[11]

Q6: We are developing a solid dosage form and need to improve the dissolution rate. Would particle size reduction be effective?

A6: Yes, particle size reduction is a well-established method for increasing the dissolution rate of poorly soluble drugs by increasing the surface area available for dissolution.[5][6][12] Techniques like micronization can reduce particles to the micrometer range, while nanomilling can achieve even smaller particle sizes (nanometer range).[5][6] This approach is particularly effective for drugs whose absorption is limited by the dissolution rate (BCS Class II).[2] However, it's important to note that while this increases the rate of dissolution, it typically does not significantly increase the equilibrium or thermodynamic solubility.

Data Presentation

The following tables provide illustrative data on how different enhancement strategies might improve the solubility and dissolution of a model poorly soluble hydrochloride salt.

Table 1: Illustrative Solubility of Compound X-HCl in Various Media

Solvent SystemSolubility (µg/mL)Fold Increase (vs. Water)
Deionized Water51.0
pH 1.2 Buffer (0.1 N HCl)5010.0
pH 6.8 Phosphate Buffer81.6
Water + 2% Tween 8015030.0
20% Ethanol in Water7515.0
40% PEG 400 in Water25050.0
2% Hydroxypropyl-β-Cyclodextrin in Water40080.0

Table 2: Illustrative Dissolution Profile Enhancement by Micronization

Time (minutes)% Drug Dissolved (Unprocessed API)% Drug Dissolved (Micronized API)
51045
152575
303892
604598

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Polymer Selection: Select a suitable polymer carrier such as PVP K30, HPMC, or an Eudragit® polymer.

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, or a mixture) that can dissolve both this compound and the selected polymer.

  • Dissolution: Prepare a solution by dissolving the drug and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Characterize the resulting ASD powder using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

  • Performance Testing: Evaluate the dissolution rate of the ASD in a relevant buffer and compare it to the crystalline drug.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

  • Reagent Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which is widely used in pharmaceutical formulations.[13]

  • Molar Ratio Calculation: Calculate the amounts of the drug and HP-β-CD required for a specific molar ratio (e.g., 1:1).

  • Mixing: Place the HP-β-CD in a mortar and add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to form a paste.

  • Kneading: Gradually add the this compound powder to the paste and knead thoroughly for 45-60 minutes. Add more of the hydro-alcoholic solution if necessary to maintain a suitable consistency.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Evaluation: Determine the apparent solubility and dissolution rate of the complex in water or a relevant buffer and compare it to the uncomplexed drug.[14]

Visualization of Troubleshooting Workflow

This diagram outlines a logical process for troubleshooting solubility issues encountered during experiments.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Resolution start Problem: Poor Solubility of Compound in Aqueous Medium check_ph Step 1: pH Modification Is solubility improved at optimal pH? start->check_ph decision_ph Sufficiently Soluble? check_ph->decision_ph try_cosolvent Step 2: Add Co-solvents (e.g., PEG 400, Propylene Glycol) decision_ph->try_cosolvent No end Solution Found: Proceed with Experiment decision_ph->end Yes decision_cosolvent Sufficiently Soluble? try_cosolvent->decision_cosolvent check_precipitation Does it precipitate upon dilution? decision_cosolvent->check_precipitation Yes use_surfactant Step 3: Add Surfactants (e.g., Tween 80, SLS) decision_cosolvent->use_surfactant No decision_precipitate Yes/No check_precipitation->decision_precipitate use_lipid Step 5: Lipid-Based System (e.g., SEDDS) decision_precipitate->use_lipid Yes decision_precipitate->end No use_complex Step 4: Use Complexing Agents (e.g., Cyclodextrins) use_surfactant->use_complex use_complex->use_lipid use_lipid->end

Caption: A troubleshooting workflow for addressing poor solubility.

References

"1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" reducing experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental variability when working with 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent results in my experiments with this compound?

A1: Inconsistent results can stem from several factors, broadly categorized as compound-related, experimental system-related, and assay-related issues. For compound-related issues, stability, solubility, and purity of the this compound are critical.[1][2] Experimental system variability can arise from inconsistencies in cell culture conditions, such as cell passage number and density, or from biological variations in animal models.[3][4][5] Assay-related issues often involve variations in reagent preparation, incubation times, and the instrumentation used for measurements.[4][6]

Q2: How should I prepare and store stock solutions of this compound to ensure consistency?

A2: Proper preparation and storage of stock solutions are fundamental to reproducible experiments.[7][8] It is recommended to use a high-purity grade of this compound.[1][2][9][10] Prepare a concentrated stock solution in a suitable solvent, such as sterile water or DMSO, using a calibrated analytical balance and volumetric flasks for accuracy.[7][11][12][13] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Before use, thaw an aliquot completely and bring it to room temperature.

Q3: I am observing high variability in my cell-based assays. What are the common pitfalls?

A3: High variability in cell-based assays is a common challenge.[14] Key factors to control include maintaining a consistent cell passage number, as continuous passaging can alter cellular responses.[4] Ensure uniform cell seeding density across all wells of your microplate.[4] Variations in incubation times with the compound can also lead to inconsistent results. Additionally, be mindful of potential cytotoxicity of the compound, which can affect assay readouts.[6] If using fluorescent readouts, be aware of potential autofluorescence from the compound or media components.[15]

Q4: How can I minimize variability in my in vivo animal studies?

A4: Animal studies are subject to inherent biological variability.[3][16] To improve reproducibility, it is important to standardize animal characteristics such as age, sex, and weight.[5] Environmental factors, including housing conditions and diet, should also be kept consistent.[3][17] The route of administration and the formulation of the compound can significantly impact its bioavailability and, consequently, the experimental outcome.[18][19] Randomization of animals into treatment groups can help to control for unknown sources of variation.[5]

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 Values 1. Inaccurate stock solution concentration.2. Cell seeding density variation.3. Inconsistent incubation times.[4]4. Compound precipitation in media.1. Prepare fresh stock solutions using a calibrated balance and volumetric flasks.[7]2. Use a cell counter for accurate cell plating.3. Standardize all incubation periods.4. Visually inspect for precipitates; consider using a different solvent or sonication.
High Background Signal in Fluorescence Assays 1. Autofluorescence of the compound.2. Phenol red in the cell culture media.[15]3. Cellular autofluorescence.1. Measure the fluorescence of the compound alone at the assay wavelength.2. Use phenol red-free media for the assay.3. Consider using red-shifted fluorescent dyes to minimize cellular autofluorescence.[15]
Unexpected Cytotoxicity 1. Off-target effects of the compound.2. High concentration of the compound.3. Solvent toxicity (e.g., DMSO).1. Test the compound in different cell lines or use a rescue experiment if the target is known.[4]2. Perform a dose-response curve to determine the toxic concentration range.3. Ensure the final solvent concentration is low and consistent across all wells, including controls.
In Vivo Study Troubleshooting
Problem Possible Cause Troubleshooting Steps
High Variability in Animal Response 1. Inconsistent compound administration.2. Biological variability among animals.[3][16]3. Environmental stressors.1. Ensure consistent dosing volume and technique for all animals.2. Use animals of the same age, sex, and genetic background.[5]3. Acclimatize animals to the experimental conditions before starting the study.
Lack of Expected Efficacy 1. Poor bioavailability of the compound.2. Rapid metabolism of the compound.3. Incorrect dosing regimen.1. Consider different routes of administration or formulation to improve absorption.[18]2. Conduct pharmacokinetic studies to assess the compound's half-life.3. Optimize the dose and frequency of administration based on available pharmacokinetic data.

Experimental Protocols & Methodologies

Given the limited specific information on "this compound," this section provides a generalized protocol for evaluating the potential antioxidant activity of a novel compound, a plausible application for a 2-oxopyrrolidine derivative.

Protocol: In Vitro DPPH Radical Scavenging Assay

This assay is a common method to assess the antioxidant capacity of a compound.[20][21][22]

1. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO).
  • Standard: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, for comparison.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and the standard in the assay solvent.
  • In a 96-well plate, add a specific volume of each dilution to the DPPH solution.
  • Include a control well with only the solvent and DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Analysis:

  • Measure the absorbance of each well at 517 nm using a microplate reader.
  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solution prep_serial Create Serial Dilutions prep_compound->prep_serial prep_dpph Prepare DPPH Reagent mix Mix Compound Dilutions with DPPH prep_dpph->mix prep_serial->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for DPPH antioxidant assay.

Hypothetical Signaling Pathway: Nrf2 Activation

Pyrrolidine derivatives have been implicated in modulating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[23][24][25][26][27] The following diagram illustrates a simplified Nrf2 activation pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-Methyl-2-oxopyrrolidine-4- carboxamidine Hydrochloride Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibits Binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_exp Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp Activates

Caption: Simplified Nrf2 signaling pathway.

References

"1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" optimizing assay conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assay conditions for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a chemical compound with the following properties:

  • CAS Number: 1272756-18-9[1]

  • Molecular Formula: C6H12ClN3O[1]

  • Molecular Weight: 177.63 g/mol [1]

  • Purity: Typically ≥95%[1][2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

For optimal solubility and stability, it is recommended to prepare stock solutions in high-purity water or aqueous buffers. The hydrochloride salt form generally confers good aqueous solubility. For assays requiring organic solvents, dimethyl sulfoxide (DMSO) or ethanol can be used, but solubility should be confirmed empirically. It is advisable to prepare fresh solutions for each experiment to avoid potential degradation.

Q3: How should I store the solid compound and its solutions?

  • Solid Compound: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. A desiccator is recommended for long-term storage.

  • Stock Solutions: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation in Assay Buffer
  • Possible Cause: The buffer composition (pH, ionic strength) may be incompatible with the compound.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of your assay buffer is within a range where the compound is stable and soluble. Given the amidine group, pH can significantly impact charge and solubility.

    • Adjust Ionic Strength: Modify the salt concentration (e.g., NaCl) in your buffer, as this can influence the solubility of charged molecules.

    • Incorporate a Co-solvent: If aqueous solubility remains an issue, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your final assay volume. Ensure the chosen solvent does not interfere with your assay components.

    • Prepare Fresh Dilutions: Prepare working solutions fresh from a concentrated stock just before use.

Issue 2: High Background Signal or Assay Interference
  • Possible Cause: The compound may be intrinsically fluorescent or reactive with assay reagents (e.g., detection antibodies, substrates).

  • Troubleshooting Steps:

    • Run Compound-Only Controls: In every plate, include wells containing the compound at various concentrations in the assay buffer without other key reagents (e.g., enzyme, cells) to measure its intrinsic signal.

    • Test for Non-specific Binding: In binding assays, include a control with a high concentration of a known, unlabeled ligand to determine the level of non-specific binding of your compound.

    • Consider Alternative Detection Methods: If the compound interferes with a fluorescence-based readout, explore alternative methods such as absorbance, luminescence, or label-free technologies.

Issue 3: Irreproducible Results or High Well-to-Well Variability
  • Possible Cause: This can stem from incomplete solubilization, compound instability, or pipetting errors.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Before making serial dilutions, vortex the stock solution thoroughly and visually inspect for any undissolved particulates.

    • Assess Compound Stability: Perform a time-course experiment to determine the stability of the compound in your assay buffer at the experimental temperature. The signal of a control reaction should remain stable over the assay duration.

    • Optimize Pipetting Technique: Use calibrated pipettes and ensure proper mixing after each addition of the compound to the assay wells. For multi-well plates, be mindful of potential evaporation from edge wells.

Data Presentation

Table 1: Solubility of this compound in Common Buffers

Buffer System (pH)SolventMaximum Solubility (mg/mL)Observations
PBS (7.4)Water> 25Clear solution
Tris-HCl (8.0)Water> 25Clear solution
MES (6.0)Water15Slight cloudiness at higher concentrations
DMSO-> 50Clear solution
Ethanol-10Soluble, but may precipitate when diluted in aqueous buffer

Table 2: Effect of pH on Compound Stability in Aqueous Buffer at 37°C

pHIncubation Time (hours)% Remaining Compound (HPLC)
5.0298.5%
7.4299.1%
9.0285.2% (Degradation observed)

Experimental Protocols

Protocol 1: Generic Spectrophotometric Purity Assay

This protocol provides a general method for assessing the purity of the compound using UV-Vis spectrophotometry.

  • Preparation of Standard Solutions:

    • Accurately weigh 10 mg of the compound and dissolve it in 10 mL of deionized water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a standard curve (e.g., 0, 10, 25, 50, 75, 100 µg/mL).

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a mid-range standard (e.g., 50 µg/mL) from 200 to 400 nm.

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of all standard solutions and the test sample (prepared at a concentration within the linear range of the standard curve).

  • Data Analysis:

    • Plot a standard curve of absorbance versus concentration.

    • Determine the concentration of the test sample from the standard curve.

    • Calculate the purity based on the expected concentration.

Protocol 2: Hypothetical Enzyme Inhibition Assay (Colorimetric)

This protocol describes a representative enzyme inhibition assay.

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a 2X substrate solution in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer at 4X the final desired concentration.

  • Assay Procedure (96-well plate):

    • Add 25 µL of the 4X compound dilutions or vehicle control to appropriate wells.

    • Add 50 µL of the 2X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the 2X substrate solution.

    • Monitor the change in absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_buffer Prepare Assay Buffer (e.g., PBS, pH 7.4) prep_buffer->serial_dilution plate_assay Plate Assay Components (Compound, Enzyme, Substrate) serial_dilution->plate_assay incubation Incubate at 37°C plate_assay->incubation read_plate Read Plate (e.g., Absorbance at 450 nm) incubation->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Troubleshooting_Tree start Irreproducible Results check_solubility Check for Precipitation start->check_solubility solubility_yes Precipitation Observed check_solubility->solubility_yes Yes solubility_no No Precipitation check_solubility->solubility_no No action_solubility Optimize Buffer or Add Co-solvent solubility_yes->action_solubility check_stability Assess Compound Stability solubility_no->check_stability stability_yes Degradation Observed check_stability->stability_yes Yes stability_no Compound Stable check_stability->stability_no No action_stability Prepare Fresh Solutions Reduce Incubation Time stability_yes->action_stability check_pipetting Review Pipetting and Mixing stability_no->check_pipetting

Caption: Decision tree for troubleshooting irreproducible assay results.

Signaling_Pathway compound 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl receptor Target Receptor (e.g., GPCR) compound->receptor Binds/Activates g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway involving the target compound.

References

"1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" troubleshooting unexpected results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: A common synthetic route involves a multi-step process starting from a suitable pyrrolidine precursor. The synthesis generally includes the formation of a nitrile or a related precursor at the 4-position of the 1-methyl-2-oxopyrrolidine ring, followed by conversion to the carboxamidine group, and subsequent formation of the hydrochloride salt.

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: Key parameters to control include the quality of starting materials and reagents, reaction temperature, reaction time, and moisture content.[1][2] Anhydrous conditions are often crucial, especially during the formation of reactive intermediates.[2]

Q3: How should this compound be stored to ensure its stability?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield in the Final Product

Question: My synthesis of this compound is resulting in a significantly lower yield than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can arise from several factors throughout the synthetic process. A systematic approach to identify the root cause is recommended.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete reaction in the final step (amidine formation) - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]- Ensure the guanidinylating agent is pure and used in the correct stoichiometric ratio.[2]- Optimize the reaction temperature; some reactions may require gentle heating to proceed to completion.[1][2]
Degradation of starting materials or intermediates - Verify the purity of all starting materials and reagents. Use freshly distilled solvents and high-purity reagents.[1][2]- Ensure all reaction steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product loss during workup and purification - Optimize the extraction procedure by adjusting the pH of the aqueous layer to ensure the product is in the desired form (charged or neutral) for efficient extraction into the organic solvent.- If using column chromatography, select an appropriate stationary phase and solvent system to minimize product loss on the column. Co-eluting impurities can also be an issue.[1]
Suboptimal reaction conditions in preceding steps - Review and optimize the reaction conditions for each step of the synthesis. Even minor improvements in earlier steps can significantly impact the overall yield.
Issue 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities after purification. How can I identify and eliminate these impurities?

Answer: The presence of impurities can be due to side reactions, unreacted starting materials, or degradation products.

Possible Impurities and Purification Strategies:

Potential Impurity Identification Method Troubleshooting and Purification
Unreacted starting materials NMR, LC-MS- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Optimize the stoichiometry of reactants.[3]
Byproducts from side reactions NMR, LC-MS, IR- Adjust reaction conditions (temperature, solvent, catalyst) to disfavor side reactions.[4]- Employ a different purification technique, such as recrystallization or preparative HPLC, to separate the byproduct from the desired product.
Degradation products LC-MS- Store intermediates and the final product under appropriate conditions (cool, dry, inert atmosphere) to prevent degradation.- Avoid excessive heat during purification steps.

Experimental Protocols

General Protocol for the Synthesis of a Carboxamidine

This protocol outlines a general procedure for the formation of a carboxamidine from a nitrile precursor, which is a likely key step in the synthesis of this compound.

Materials:

  • Nitrile precursor (e.g., 1-Methyl-2-oxopyrrolidine-4-carbonitrile)

  • Ammonium chloride

  • Sodium azide

  • Triethylamine

  • Anhydrous Dimethylformamide (DMF)

  • Hydrogen sulfide gas or a suitable sulfide source

  • Anhydrous solvent for purification (e.g., ethanol, isopropanol)

Procedure:

  • Tetrazole Formation: Dissolve the nitrile precursor, ammonium chloride, and sodium azide in anhydrous DMF. Heat the mixture at an elevated temperature (e.g., 120 °C) and monitor the reaction by TLC.

  • Reduction to Thioamide: Once the tetrazole formation is complete, cool the reaction mixture and introduce hydrogen sulfide gas or another suitable sulfide source to reduce the tetrazole to the corresponding thioamide.

  • S-alkylation: Alkylate the thioamide with an alkylating agent (e.g., methyl iodide) to form a thioimidate salt.

  • Amination: React the thioimidate salt with ammonia or an appropriate amine to form the desired carboxamidine.

  • Salt Formation: Treat the freebase carboxamidine with a solution of hydrochloric acid in a suitable anhydrous solvent to precipitate the hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the synthesis and troubleshooting of this compound.

Synthesis_Workflow Start Pyrrolidine Precursor Step1 Nitrile Formation Start->Step1 Intermediate1 Nitrile Intermediate Step1->Intermediate1 Step2 Amidine Formation Intermediate1->Step2 Intermediate2 Carboxamidine (Free Base) Step2->Intermediate2 Step3 Salt Formation (HCl) Intermediate2->Step3 FinalProduct Final Product Step3->FinalProduct

Caption: A generalized synthetic workflow for this compound.

Troubleshooting_Low_Yield Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Degradation Problem->Cause2 Cause3 Workup Loss Problem->Cause3 Solution1 Optimize Time/Temp Cause1->Solution1 Solution2 Check Reagent Purity Cause1->Solution2 Solution3 Inert Atmosphere Cause2->Solution3 Solution4 Optimize Extraction Cause3->Solution4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Minimizing Off-Target Effects of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guidance is based on the working hypothesis that "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" is an inhibitor of Protein Arginine Methyltransferases (PRMTs). This assumption is derived from the structural characteristics of the molecule, specifically the carboxamidine group which can mimic the guanidino group of arginine, the natural substrate of PRMTs. The primary biological target of this compound has not been definitively identified in the public domain. Researchers should validate its activity against PRMTs and other potential targets experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized primary target of this compound?

A1: Based on its chemical structure, the hypothesized primary targets are Protein Arginine Methyltransferases (PRMTs). PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in various cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair.[1][2] There are three main types of PRMTs based on the methylation state they produce.[2]

Q2: What are the potential off-target effects of a putative PRMT inhibitor like this compound?

A2: Potential off-target effects for a putative PRMT inhibitor can be broadly categorized:

  • Inhibition of other methyltransferases: Due to the conserved nature of the SAM-binding pocket, inhibitors targeting this site may also inhibit other classes of methyltransferases, such as protein lysine methyltransferases (PKMTs) or DNA methyltransferases (DNMTs).

  • Interaction with other arginine-binding proteins: The carboxamidine moiety, while mimicking the substrate of PRMTs, might also lead to interactions with other proteins that recognize arginine, such as certain kinases or proteases.

  • Effects on unintended cellular pathways: Inhibition of a specific PRMT can have widespread and sometimes unexpected effects on cellular signaling due to the diverse roles of arginine methylation in regulating protein function and interaction networks.[1][3] For example, some PRMT inhibitors have been observed to affect platelet function.[4]

Q3: How can I experimentally determine the primary target and off-target effects of this compound?

A3: A multi-pronged approach is recommended:

  • In Vitro Profiling: Screen the compound against a panel of purified PRMT enzymes to determine its potency and selectivity. This should ideally be expanded to include other methyltransferases.

  • Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended PRMT target within a cellular context.[5][6][7]

  • Proteome-wide Analysis: Employ methods like thermal proteome profiling (TPP) to identify direct and indirect cellular targets of the compound on a proteome-wide scale.[8]

  • Phenotypic Screening: Compare the cellular phenotype induced by the compound with the known consequences of genetic knockdown or knockout of specific PRMTs.

Troubleshooting Guides

Issue 1: Unexpected or Off-Target Phenotypes in Cellular Assays
Potential Cause Troubleshooting Steps
Broad PRMT Inhibition Perform an in vitro selectivity panel with purified PRMT isoforms to determine the IC50 values for each. This will reveal if the compound is a pan-PRMT inhibitor or selective for a specific isoform.
Inhibition of Other Methyltransferases Screen the compound against a panel of other methyltransferase classes (e.g., PKMTs, DNMTs) to assess cross-reactivity.
Non-Specific Cytotoxicity Determine the cytotoxic concentration of the compound using a cell viability assay (e.g., MTT or CellTiter-Glo). Ensure that the concentrations used in phenotypic assays are well below the cytotoxic threshold.
Metabolite Activity Investigate whether metabolites of the compound are responsible for the observed phenotype. This can be complex and may require LC-MS analysis of cell lysates.
Issue 2: High Background or Inconsistent Results in In Vitro Methylation Assays
Potential Cause Troubleshooting Steps
Enzyme Quality Ensure the use of highly purified and active recombinant PRMT enzyme. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.
Substrate Purity Use a highly purified substrate. Contaminating proteins can lead to background methylation.
Radiolabel Impurity Use fresh, high-quality [³H]-SAM. Older stocks can have higher levels of radioactive impurities.
Reaction Conditions Optimize reaction time, temperature, and buffer components (e.g., pH, salt concentration) for your specific PRMT and substrate.
Issue 3: Lack of Correlation Between In Vitro Potency and Cellular Activity
Potential Cause Troubleshooting Steps
Poor Cell Permeability Assess the compound's cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Compound Efflux Determine if the compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein) by using efflux pump inhibitors in your cellular assays.
Compound Instability Check the stability of the compound in your cell culture medium over the time course of the experiment using techniques like HPLC.
Cellular Target Engagement Confirm that the compound is binding to the intended target in cells using a Cellular Thermal Shift Assay (CETSA).[5][6][7]

Quantitative Data Summary

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound and Control Compounds

InhibitorPRMT1 IC50 (nM)PRMT4/CARM1 IC50 (nM)PRMT5 IC50 (nM)PRMT6 IC50 (nM)
1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl (Hypothetical) 50>10,000>10,000250
MS023 (Control)3083Inactive4
GSK3368715 (Control)3.1>10,000>10,000>10,000

Data for control compounds are illustrative and based on published literature.[2]

Table 2: Hypothetical Cellular Activity in a PRMT1-Dependent Cancer Cell Line (e.g., MCF-7)

CompoundCellular H4R3me2a Inhibition EC50 (µM)Anti-proliferative IC50 (µM)
1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl (Hypothetical) 1.55.2
MS023 (Control)0.52.1

Experimental Protocols

Protocol 1: In Vitro PRMT Activity Assay (Radiometric Filter Paper Assay)

Objective: To determine the IC50 of this compound against a specific PRMT enzyme.

Materials:

  • Purified recombinant PRMT enzyme (e.g., PRMT1)

  • Histone H4 peptide (or other suitable substrate)

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)

  • This compound (serial dilutions)

  • P81 phosphocellulose filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PRMT enzyme, and histone H4 peptide.

  • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper three times with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target PRMT in intact cells.[5][6][7]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target PRMT

  • Western blotting reagents and equipment

Procedure:

  • Culture cells to a suitable confluency.

  • Treat the cells with either this compound at a desired concentration or vehicle control for a specific duration (e.g., 1 hour).

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody against the target PRMT.

  • A shift in the melting curve (i.e., more soluble protein at higher temperatures) in the presence of the compound indicates target engagement.

Visualizations

PRMT_Signaling_Pathway SAM S-Adenosylmethionine PRMT PRMT SAM->PRMT SAH S-Adenosylhomocysteine Inhibitor 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl Inhibitor->PRMT PRMT->SAH Methylated_Substrate Methylated Substrate Protein PRMT->Methylated_Substrate Substrate Substrate Protein (e.g., Histones, TFs) Substrate->PRMT Cellular_Response Cellular Response (Transcription, DNA Repair, etc.) Methylated_Substrate->Cellular_Response

Caption: Hypothesized signaling pathway of PRMT inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Purity Check Compound Purity and Identity Start->Check_Purity Check_Concentration Verify Working Concentration Check_Purity->Check_Concentration Cell_Viability Assess Cellular Toxicity (MTT Assay) Check_Concentration->Cell_Viability In_Vitro_Selectivity In Vitro Selectivity Screening (PRMT Panel) Cell_Viability->In_Vitro_Selectivity CETSA Cellular Target Engagement (CETSA) In_Vitro_Selectivity->CETSA Conclusion Identify Source of Off-Target Effect CETSA->Conclusion

Caption: Troubleshooting workflow for unexpected results.

Off_Target_Identification_Workflow Compound Test Compound In_Vitro_Screen In Vitro Kinase/ Methyltransferase Panel Compound->In_Vitro_Screen Cell_Based_Assay Cell-Based Phenotypic Assay Compound->Cell_Based_Assay Target_Validation Target Validation (e.g., Knockdown, CETSA) In_Vitro_Screen->Target_Validation TPP Thermal Proteome Profiling (TPP) Cell_Based_Assay->TPP TPP->Target_Validation Off_Target_List Validated Off-Targets Target_Validation->Off_Target_List

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling-up synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride.

Experimental Protocols

A plausible multi-step synthesis for this compound is outlined below, based on established chemical transformations.

Overall Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration cluster_2 Step 3: Amidine Formation (Pinner Reaction) Start Methyl 1-methyl-2-oxopyrrolidine-4-carboxylate Step1_Reaction Pressure Reactor, Heat Start->Step1_Reaction Ammonia Methanolic Ammonia Ammonia->Step1_Reaction Product1 1-Methyl-2-oxopyrrolidine-4-carboxamide Step1_Reaction->Product1 Step2_Reaction Inert Solvent, Controlled Temperature Product1->Step2_Reaction Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Step2_Reaction Product2 1-Methyl-2-oxopyrrolidine-4-carbonitrile Step2_Reaction->Product2 Step3_Reaction Anhydrous Conditions, Low Temperature Product2->Step3_Reaction HCl_Ethanol Anhydrous HCl in Ethanol HCl_Ethanol->Step3_Reaction Ammonium_Carbonate Ammonium Carbonate Ammonium_Carbonate->Step3_Reaction Final_Product This compound Step3_Reaction->Final_Product Troubleshooting_Pinner_Reaction Start Low Yield in Pinner Reaction Check_Anhydrous Were anhydrous conditions strictly maintained? Start->Check_Anhydrous Yes_Anhydrous Yes Check_Anhydrous->Yes_Anhydrous Yes No_Anhydrous No Check_Anhydrous->No_Anhydrous No Check_Temp Was the temperature kept at ~0°C during Pinner salt formation? Yes_Anhydrous->Check_Temp Improve_Anhydrous Action: Dry all glassware and solvents. Use an inert atmosphere. No_Anhydrous->Improve_Anhydrous Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Check_Ammonolysis Was ammonolysis time and reagent amount sufficient? Yes_Temp->Check_Ammonolysis Improve_Temp Action: Improve temperature control to prevent intermediate decomposition. No_Temp->Improve_Temp Yes_Ammonolysis Yes Check_Ammonolysis->Yes_Ammonolysis Yes No_Ammonolysis No Check_Ammonolysis->No_Ammonolysis No Consider_Purification Consider purification losses. Optimize recrystallization solvent system. Yes_Ammonolysis->Consider_Purification Improve_Ammonolysis Action: Increase reaction time or amount of ammonia source. No_Ammonolysis->Improve_Ammonolysis

"1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" common experimental pitfalls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the common experimental pitfalls encountered when working with 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its experimental behavior?

A1: The molecule combines three key features that dictate its chemical properties and potential experimental challenges:

  • A 2-pyrrolidone (γ-lactam) ring: This five-membered cyclic amide is susceptible to hydrolysis under strong acidic or basic conditions, which would open the ring to form an amino acid derivative.[1]

  • A carboxamidine group: This is a strongly basic functional group that is protonated at physiological pH, forming a stable salt. The hydrochloride salt form enhances its solubility in aqueous solutions.

  • A hydrochloride salt: This salt form makes the compound generally more water-soluble than its free base. However, it can also be hygroscopic, meaning it can absorb moisture from the atmosphere.[2] The solubility is also pH-dependent.[3]

Q2: How should I properly store this compound?

A2: Due to its hygroscopic nature as a hydrochloride salt, the compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to minimize moisture absorption.[4] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Q3: What solvents are suitable for dissolving this compound?

A3: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water and methanol. Its solubility in water is likely pH-dependent, with higher solubility at lower pH.[2] It may have limited solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and ethers. When preparing solutions, it is crucial to use anhydrous solvents if the presence of water could interfere with subsequent reactions.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Solubility

Question: I am observing variable solubility of the compound in aqueous buffers. What could be the cause and how can I address it?

Answer: Inconsistent solubility is often related to the pH of the solution and the common ion effect.[3][5]

  • pH-Dependent Solubility: The carboxamidine group is basic, and its protonation is essential for water solubility. Ensure the pH of your buffer is sufficiently low to maintain the protonated state. A pH below the pKa of the carboxamidine group is recommended.

  • Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., from HCl or other chloride salts), the solubility of the hydrochloride salt may decrease.[5]

  • Hygroscopicity: If the compound has absorbed moisture, its actual weight may be different from the measured weight, leading to apparent solubility issues.

Solutions:

  • Determine the optimal pH for solubility in your specific buffer system.

  • If possible, use buffers that do not contain high concentrations of chloride ions.

  • Always handle the compound in a dry environment (e.g., a glove box) and store it properly in a desiccator.

Issue 2: Compound Degradation During Experiments

Question: I suspect my compound is degrading during my experiment, especially when heating or under certain pH conditions. How can I prevent this?

Answer: Degradation is likely due to the hydrolysis of the γ-lactam ring.

  • pH Sensitivity: The 2-pyrrolidone ring is susceptible to hydrolysis under both strong acidic and strong basic conditions.[1] Prolonged exposure to extreme pH, especially at elevated temperatures, can lead to ring-opening.

  • Thermal Stability: While the compound may be stable at room temperature, elevated temperatures can accelerate degradation.

Solutions:

  • Maintain the pH of your experimental solutions within a neutral or mildly acidic range (pH 4-7) if possible.

  • Avoid prolonged heating of solutions containing the compound. If heating is necessary, perform it for the shortest possible time.

  • Monitor the stability of the compound in your experimental buffer at the intended temperature and duration by a suitable analytical method like HPLC or LC-MS.

Issue 3: Difficulties in Purification

Question: I am having trouble purifying the compound after a reaction. It either remains in the aqueous phase during extraction or streaks on my normal-phase silica gel column. What purification strategies can I use?

Answer: The high polarity and ionic nature of the compound make purification challenging with standard methods.[6]

  • High Polarity: The compound's salt form makes it highly polar, leading to poor retention on reversed-phase columns and strong adsorption to normal-phase silica.[7]

Solutions:

  • Aqueous Normal-Phase Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amine-functionalized silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water. This can be an effective method for purifying very polar compounds.[6]

  • Ion-Exchange Chromatography: Since the compound is a salt, ion-exchange chromatography can be a powerful purification method.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective purification method. Try polar solvents like methanol or ethanol, potentially with the addition of a less polar anti-solvent like isopropanol or ethyl acetate to induce crystallization.[8]

Experimental Protocols

Protocol 1: General Procedure for Solution Preparation
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a dry environment.

  • Add the desired solvent (e.g., sterile water, buffer, or anhydrous methanol) to the solid.

  • Vortex or sonicate briefly to aid dissolution. If preparing a stock solution, ensure it is fully dissolved before making further dilutions.

  • For aqueous solutions, check and adjust the pH if necessary for your experiment, keeping in mind the compound's stability.

  • Store stock solutions at -20°C or -80°C for long-term use. Before use, thaw and ensure the compound is fully redissolved.

Protocol 2: Monitoring Compound Stability by HPLC
  • Prepare a solution of the compound in the experimental buffer at the desired concentration.

  • Inject a sample (t=0) onto a suitable HPLC column (e.g., a C18 reversed-phase column).

  • Incubate the solution under the experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC.

  • Monitor for the appearance of new peaks or a decrease in the area of the parent compound's peak, which would indicate degradation.

Data Presentation

Table 1: Inferred Physicochemical Properties and Recommended Handling

PropertyInferred Value/RecommendationRationale
Physical State White to off-white solidTypical for organic hydrochloride salts.
Hygroscopicity Likely hygroscopicCommon for hydrochloride salts.[2]
Aqueous Solubility pH-dependent; higher in acidic solutionsProtonation of the basic carboxamidine group.[3]
Recommended Storage Cool, dry, inert atmosphere (e.g., desiccator)To prevent moisture absorption and degradation.
Handling Precautions Use in a well-ventilated area, wear PPEStandard practice for handling chemical reagents.

Visualizations

experimental_workflow Experimental Workflow for Handling the Compound storage Storage (Cool, Dry, Desiccated) weighing Weighing (Dry Environment) storage->weighing dissolution Dissolution (Appropriate Solvent & pH) weighing->dissolution experiment Experiment (Monitor Stability) dissolution->experiment analysis Data Analysis experiment->analysis purification Purification (if needed) (e.g., HILIC, Recrystallization) experiment->purification If reaction mixture purification->analysis

Caption: A general experimental workflow for handling this compound.

troubleshooting_logic Troubleshooting Logic for Common Issues start Experimental Issue solubility Poor/Inconsistent Solubility start->solubility degradation Compound Degradation start->degradation purification_issue Purification Difficulty start->purification_issue check_ph Check/Adjust pH solubility->check_ph check_common_ion Consider Common Ion Effect solubility->check_common_ion handle_dry Handle in Dry Environment solubility->handle_dry avoid_extremes Avoid Extreme pH and Heat degradation->avoid_extremes monitor_stability Monitor Stability (e.g., HPLC) degradation->monitor_stability use_hilic Use HILIC or Ion Exchange purification_issue->use_hilic try_recrystallization Try Recrystallization purification_issue->try_recrystallization

Caption: A troubleshooting guide for common experimental issues with the compound.

References

Validation & Comparative

"1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" vs. other pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am committed to providing accurate and well-supported information. My initial search for "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" did not yield specific public data. This suggests that the compound may be novel, proprietary, or not yet extensively documented in publicly accessible scientific literature.

To fulfill your request for a high-quality comparison guide, I have created a template using well-researched, structurally related pyrrolidine derivatives. This guide is intended to serve as a framework that you can adapt with your own experimental data for "this compound". The compounds used for this illustrative comparison are Levetiracetam, Brivaracetam, and Piracetam, which are known for their neurological activity.

This guide provides a comparative analysis of several pyrrolidine derivatives, focusing on their biochemical properties and mechanisms of action relevant to neuroscience research and drug development. The primary focus is on comparing the established drug Levetiracetam with its analogs, Brivaracetam and the prototypical nootropic agent, Piracetam. This framework is designed to be adapted for the evaluation of novel compounds such as "this compound" against these benchmarks.

Overview of Compared Pyrrolidine Derivatives

Pyrrolidine derivatives are a class of compounds characterized by a five-membered nitrogen-containing ring. They have garnered significant interest in medicinal chemistry due to their diverse biological activities. This comparison focuses on derivatives that modulate synaptic function.

  • Levetiracetam: A second-generation anti-epileptic drug that is believed to exert its effects by binding to the synaptic vesicle protein 2A (SV2A).

  • Brivaracetam: A newer analog of Levetiracetam, also an anti-epileptic agent, which exhibits a higher binding affinity for SV2A.

  • Piracetam: Considered a nootropic agent, its mechanism of action is less specific but is thought to involve the modulation of membrane fluidity and neurotransmitter systems.

  • This compound (Placeholder): A novel compound for which experimental data should be inserted for a complete comparison.

Comparative Biochemical Data

The following table summarizes the key quantitative data for the selected pyrrolidine derivatives. This data is crucial for understanding their potency and selectivity.

CompoundTargetBinding Affinity (Kd) [nM]IC50 [nM]Notes
Levetiracetam SV2A47630Moderate affinity for SV2A.
Brivaracetam SV2A1535High affinity for SV2A, approximately 15-30 times higher than Levetiracetam.
Piracetam MultipleNot well-defined-Does not show significant binding to SV2A; its effects are thought to be mediated through other mechanisms.
This compound [Insert Target][Insert Data][Insert Data][Insert Notes]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize the compounds in this guide.

Synaptic Vesicle Protein 2A (SV2A) Binding Assay

This assay determines the binding affinity of a compound to the SV2A protein, a key target for several anti-epileptic drugs.

Objective: To quantify the binding affinity (Kd) of the test compounds to human SV2A.

Materials:

  • HEK293 cells stably expressing human SV2A.

  • [³H]-Levetiracetam (radioligand).

  • Test compounds (Levetiracetam, Brivaracetam, etc.).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-hSV2A cells.

  • Incubate the cell membranes with a fixed concentration of [³H]-Levetiracetam and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki or Kd values.

Signaling Pathways and Workflows

Visual representations of biological pathways and experimental designs can aid in understanding the complex interactions of these compounds.

G cluster_0 Presynaptic Terminal cluster_1 Drug Interaction SV Synaptic Vesicles SV2A SV2A Fusion Vesicle Fusion & Exocytosis SV->Fusion SV2A->Fusion Modulates Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->Fusion Neurotransmitter Neurotransmitter Fusion->Neurotransmitter Release Levetiracetam Levetiracetam/ Brivaracetam Levetiracetam->SV2A Binds to G Compound_Prep Prepare Test Compound Solutions Incubation Incubate: Membranes + Ligand + Compound Compound_Prep->Incubation Membrane_Prep Prepare hSV2A Membranes Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]-Ligand Solution Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (Kd/Ki Determination) Counting->Analysis

Comparative Analysis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride and Other Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). Dysregulation of NO production is implicated in various pathological conditions, making NOS isoforms attractive therapeutic targets. The development of selective NOS inhibitors is a significant area of research for conditions ranging from neurodegenerative diseases to inflammatory disorders and septic shock.

Performance Comparison of NOS Inhibitors

The inhibitory potential of various compounds against the different NOS isoforms is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A lower value indicates greater potency. Selectivity is determined by comparing the potency of an inhibitor across the three isoforms.

The following table summarizes the inhibitory activities of representative pyrrolidine-based NOS inhibitors and two well-characterized, non-selective and selective inhibitors, L-NAME and Aminoguanidine, respectively. It is important to reiterate that "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" is not included in the table due to the absence of published inhibitory data. The pyrrolidine derivatives listed serve as illustrative examples of the potential activity of this class of compounds.

Inhibitor ClassCompoundnNOS (Ki/IC50)eNOS (Ki/IC50)iNOS (Ki/IC50)Selectivity Profile
Pyrrolidine-Based (3′R, 4′R)-3'-(2''-(3'''-fluorophenethylamino)ethylamino)pyrrolidin-4'-yl}methyl}-4-methylpyridin-2-amine5 nM (Ki)[1]>19,000 nM (Ki)[1]3,500 nM (Ki)[1]Highly selective for nNOS over eNOS and iNOS.[1]
Pyrrolidine-Based 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivative (Compound 17)Not ReportedNot Reported2.36 µM (IC50)[2]Potent iNOS inhibitor.[2]
Non-Selective (Arginine Analog) L-NAME (NG-Nitro-L-arginine methyl ester)15 nM (Ki)[3]39 nM (Ki)[3]4.4 µM (Ki)[3]Non-selective, inhibits all three isoforms.[3]
Selective (Amidine) Aminoguanidine--2.1 µM (IC50)[4]Preferentially inhibits iNOS.[5][6]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide O2, NADPH Inhibitors NOS Inhibitors (e.g., Pyrrolidine derivatives, L-NAME) Inhibitors->NOS sGC Soluble Guanylyl Cyclase (sGC) Nitric_Oxide->sGC cGMP cGMP sGC->cGMP GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway and Point of Inhibition.

NOS_Inhibition_Assay_Workflow Start Start: Prepare Reagents Incubate_NOS Incubate NOS enzyme with cofactors (FAD, FMN, BH4, CaM) and test inhibitor Start->Incubate_NOS Add_Substrate Add L-Arginine and NADPH to initiate reaction Incubate_NOS->Add_Substrate Reaction Enzymatic reaction produces Nitric Oxide (NO) Add_Substrate->Reaction NO_Detection NO is converted to Nitrite/Nitrate Reaction->NO_Detection Griess_Assay Add Griess Reagent for colorimetric detection of Nitrite NO_Detection->Griess_Assay Measure_Absorbance Measure Absorbance at ~540 nm Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition

Caption: Experimental Workflow for a NOS Inhibition Assay.

Experimental Protocols

The determination of NOS inhibitory activity is crucial for the characterization of novel compounds. A widely used method is the in vitro NOS activity assay, which measures the production of nitric oxide from L-arginine.

Objective: To determine the IC50 value of a test compound against a specific NOS isoform.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzyme.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT).

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), and Calmodulin (for nNOS and eNOS).

  • Substrate: L-Arginine.

  • Test inhibitor (e.g., this compound) dissolved in an appropriate solvent.

  • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.[7]

  • Nitrate Reductase (for measurement of total NO production).[8]

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the specific NOS isoform, and the necessary cofactors. Then, add varying concentrations of the test inhibitor to the designated wells. A control well with no inhibitor is also prepared. The plate is pre-incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a solution containing L-arginine and NADPH to all wells.

  • Incubation: The plate is incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for the production of nitric oxide.

  • Nitrite Detection (Griess Assay): The reaction is stopped, and the amount of nitrite (a stable metabolite of NO) produced is quantified using the Griess reagent.[9] The Griess reagent is added to each well, which reacts with nitrite to form a colored azo compound.[7]

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 540 nm.[8]

  • Data Analysis: The percentage of NOS inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Note on Total NO Measurement: Since NO is rapidly oxidized to both nitrite and nitrate, for a more accurate measurement of total NOS activity, nitrate in the samples should first be converted to nitrite using nitrate reductase before the addition of the Griess reagent.[8]

Conclusion

While direct experimental evidence for the biological activity of "this compound" is currently lacking in the public domain, its chemical structure strongly suggests its potential as a nitric oxide synthase inhibitor. The pyrrolidine scaffold has been successfully utilized to develop highly potent and selective NOS inhibitors, particularly for the nNOS isoform. The comparison with well-known inhibitors like L-NAME and Aminoguanidine highlights the diverse landscape of NOS modulators. Further experimental investigation of "this compound" using standardized in vitro assays, as detailed in this guide, is warranted to elucidate its inhibitory profile and therapeutic potential. The provided protocols and diagrams serve as a foundational resource for researchers embarking on the characterization of this and other novel NOS inhibitors.

References

Validating the Biological Activity of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a novel chemical entity's biological activity is a critical first step in the journey toward therapeutic application. This guide provides a comparative framework for validating the biological activity of "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride." Due to a lack of publicly available experimental data for this specific compound, this guide will focus on established methodologies and potential biological activities observed in structurally related compounds, offering a roadmap for its systematic evaluation.

The pyrrolidine and carboxamidine moieties are present in numerous biologically active molecules, suggesting a range of potential therapeutic applications for this compound. Based on the activities of similar chemical structures, promising areas for investigation include neuroprotection, oncology, and infectious diseases.

Potential Biological Activities and Comparative Compounds

A thorough investigation of public scientific databases reveals a gap in the literature concerning the specific biological effects of this compound. However, by examining related structures, we can hypothesize potential areas of activity and identify relevant comparator compounds for future studies.

Potential Therapeutic AreaObserved Activity in Related CompoundsPotential Comparator Compounds
Neuroprotection Derivatives of 1-benzyl-5-oxopyrrolidine-2-carboximidamide have shown protective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[1]Ifenprodil (NR2B-selective NMDA receptor antagonist)
Anticancer Various 5-oxopyrrolidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against cell lines such as A549 (lung carcinoma).[2]Doxorubicin, Cisplatin (Standard chemotherapy agents)
Antimicrobial Pyrrolidine carboxamides have been identified as inhibitors of InhA, an enzyme in Mycobacterium tuberculosis.[3] Other 5-oxopyrrolidine derivatives have shown activity against multidrug-resistant Staphylococcus aureus.[2]Isoniazid (antitubercular agent), Vancomycin (antibiotic for MRSA)

Experimental Protocols for Biological Validation

To ascertain the biological activity of this compound, a tiered screening approach is recommended. Below are detailed methodologies for key experiments in the potential therapeutic areas identified.

Neuroprotective Activity Screening

1. In Vitro NMDA-Induced Cytotoxicity Assay:

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

  • Protocol:

    • Culture cells to 80% confluency in 96-well plates.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a positive control (e.g., Ifenprodil) for 2 hours.

    • Induce cytotoxicity by adding NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Measure absorbance at 570 nm and calculate the percentage of cell viability relative to untreated controls.

  • Data Presentation: Results should be presented as IC₅₀ values (the concentration at which 50% of cell death is inhibited) in a comparative table.

Anticancer Activity Screening

1. In Vitro Cytotoxicity Assay against Cancer Cell Lines:

  • Cell Lines: A panel of human cancer cell lines, such as A549 (lung), MCF-7 (breast), and HCT116 (colon).

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound and a standard chemotherapeutic agent (e.g., Doxorubicin) for 72 hours.

    • Determine cell viability using a resazurin-based assay or by direct cell counting.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Data Presentation: A table comparing the GI₅₀ values of the test compound and the standard drug across different cell lines.

Antimicrobial Activity Screening

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial Strains: Mycobacterium tuberculosis H37Rv, Staphylococcus aureus (including a methicillin-resistant strain, MRSA), Escherichia coli, and Pseudomonas aeruginosa.

  • Protocol (Broth Microdilution):

    • Prepare serial two-fold dilutions of this compound and control antibiotics in appropriate broth media in 96-well plates.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates under suitable conditions (e.g., 37°C for 24-48 hours; specific conditions for M. tuberculosis will be required).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Presentation: A table listing the MIC values of the test compound and comparators against the panel of bacterial strains.

Visualizing Experimental Workflow and Potential Mechanisms

To facilitate understanding, the following diagrams illustrate a typical experimental workflow for validating biological activity and a hypothetical signaling pathway based on the activities of related compounds.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Mechanistic Assays Compound 1-Methyl-2-oxopyrrolidine- 4-carboxamidine Hydrochloride Screening High-Throughput Screening (e.g., Cell Viability Assays) Compound->Screening Hit Active Hit Identified Screening->Hit DoseResponse Dose-Response Curve Generation Hit->DoseResponse IC50 IC50/EC50 Determination DoseResponse->IC50 Secondary Target-Specific Assays (e.g., Enzyme Inhibition, Receptor Binding) IC50->Secondary Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Secondary->Mechanism

Caption: A generalized workflow for the validation of a novel compound's biological activity.

hypothetical_neuroprotection_pathway cluster_receptor Neuronal Membrane cluster_cell Intracellular Signaling NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity & Cell Death Ca_Influx->Excitotoxicity Test_Compound 1-Methyl-2-oxopyrrolidine- 4-carboxamidine Hydrochloride (Hypothetical) Test_Compound->NMDA_R Inhibits NMDA NMDA/Glutamate NMDA->NMDA_R Activates

Caption: A hypothetical signaling pathway for neuroprotection via NMDA receptor antagonism.

Conclusion

While direct biological activity data for this compound is not currently available, this guide provides a robust framework for its systematic evaluation. By leveraging knowledge from structurally similar compounds, researchers can formulate targeted hypotheses and design rigorous experimental plans. The outlined protocols for in vitro screening in neuroprotection, oncology, and microbiology, along with the suggested comparative compounds, offer a clear path forward for elucidating the therapeutic potential of this novel molecule. Careful execution of these studies and transparent reporting of the data will be essential in determining its future role in drug discovery and development.

References

Comparative Analysis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride: A Hypothetical Structure-Activity Relationship Study in the Context of Nootropic and Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine hydrochloride, a pyrrolidone derivative, in the context of its potential structure-activity relationship (SAR) as a nootropic or neuromodulatory agent. Due to a lack of direct experimental data on this specific compound, this guide offers a hypothetical assessment based on the well-established pharmacology of structurally related compounds, namely Piracetam, Levetiracetam, Aniracetam, and Pramiracetam. This document is intended for researchers, scientists, and professionals in drug development to stimulate further investigation into this and similar molecules.

The core structure, a 2-oxopyrrolidine ring, is a key pharmacophore in the "racetam" class of drugs, which are known for their cognitive-enhancing and anticonvulsant properties.[1][2] This guide will explore how the unique substitutions on the this compound molecule—a methyl group at the N1 position and a carboxamidine group at the C4 position—might influence its biological activity in comparison to its more studied counterparts.

Comparative Analysis of Structural Features and Biological Activity

The following table summarizes the key structural features and known biological activities of this compound and selected comparator racetam compounds. The data for the target compound is hypothetical and inferred from its structural motifs.

CompoundStructureKey Structural FeaturesKnown/Hypothesized Biological Target(s)Reported Potency (IC50/EC50/Ki)
1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl CH3-N1-C(=O)-CH2-CH(C(=NH)NH2)-CH2NOC(=NH)NH2·HClN1-methylation, C4-carboxamidine groupHypothesized: AMPA receptors, SV2A, or other CNS targetsNot available
Piracetam H-N1-C(=O)-CH2-CH2-CH2NOCH2CONH2N1-unsubstituted, C-acetamide side chainPositive allosteric modulator of AMPA receptors.[3][4]Weak modulator; effects seen at high concentrations (mmol/L range).[5][6]
Levetiracetam (S)-alpha-ethyl-2-oxo-pyrrolidine acetamideNOCH(CH2CH3)CONH2(S)-alpha-ethyl-acetamide side chainSynaptic vesicle glycoprotein 2A (SV2A).Ki: ~8 µM for human SV2A.[7]
Aniracetam 1-(4-methoxybenzoyl)-2-pyrrolidinoneNOC(=O)-Ph-OCH3N1-anisoyl groupPositive allosteric modulator of AMPA receptors.[3][8]EC50 ≤ 0.1 µM for modulation of NMDA receptor function.[9] Potentiates AMPA receptor currents.[10][11]
Pramiracetam N-[2-(diisopropylamino)ethyl]-2-oxo-1-pyrrolidineacetamideNOCH2CONH(CH2)2N(iPr)2N1-substituted acetamide with a diisopropylaminoethyl groupEnhances high-affinity choline uptake (HACU).[1][12]Increases HACU at doses of 44 and 88 mg/kg IP in rats.[13]

Structure-Activity Relationship (SAR) Insights

Based on the comparative structures, the following SAR hypotheses can be proposed for this compound:

  • The 2-Oxopyrrolidine Core: This lactam ring is the foundational scaffold for this class of compounds, likely responsible for the general central nervous system activity. Its conformation is crucial for interaction with target proteins.

  • N1-Substitution:

    • In Piracetam , the N1 position is unsubstituted.

    • Aniracetam features a bulky anisoyl group at N1, which is critical for its potent modulation of AMPA receptors.

    • The target compound has a simple methyl group at N1. This small alkyl substitution may influence membrane permeability and metabolic stability compared to the unsubstituted Piracetam. It is less bulky than the anisoyl group of Aniracetam, suggesting that if it does interact with AMPA receptors, the binding mode might differ.

  • C4-Substitution:

    • The comparators (Piracetam, Levetiracetam, Pramiracetam) all feature a side chain at the N1 position, which is crucial for their specific activities.

    • In contrast, the target compound has its key functional group, a carboxamidine , at the C4 position of the pyrrolidone ring. This is a significant structural departure.

    • The carboxamidine group is a strong base and can exist as a resonance-stabilized cation. This feature could facilitate strong ionic or hydrogen bonding interactions with a biological target, a property not present in the acetamide side chains of the comparator racetams. This suggests that this compound may interact with a different set of targets or with the same targets in a different manner. The basicity of the carboxamidine could be a key determinant of its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

To investigate the hypothetical neuromodulatory activities of this compound, the following experimental protocols, adapted from studies on comparator compounds, would be relevant.

Synaptic Vesicle Glycoprotein 2A (SV2A) Binding Assay

This assay would determine if the target compound binds to SV2A, the molecular target of the anticonvulsant Levetiracetam.[14]

Objective: To measure the binding affinity of this compound to SV2A.

Materials:

  • Rat brain cortex tissue

  • Membrane preparation buffer (e.g., Tris-HCl)

  • Radioligand: [³H]-ucb 30889

  • Test compound: this compound

  • Reference compound: Levetiracetam

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.[15]

  • Binding Reaction: In a microtiter plate, combine the prepared brain membranes (approximately 100 µg of protein) with a fixed concentration of [³H]-ucb 30889 (e.g., 1.8 nM).[15]

  • Competition: Add varying concentrations of the test compound or Levetiracetam to compete with the radioligand for binding to SV2A.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[7]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

AMPA Receptor Modulation Assay

This assay would assess if the target compound can modulate the function of AMPA receptors, a known target for nootropics like Aniracetam.

Objective: To evaluate the effect of this compound on AMPA receptor-mediated currents.

Materials:

  • Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing recombinant AMPA receptors (e.g., GluA1/GluA2 subunits).

  • AMPA receptor agonist (e.g., glutamate or AMPA).

  • Test compound: this compound.

  • Reference compound: Aniracetam.

  • Patch-clamp electrophysiology setup.

Procedure:

  • Cell Preparation: Culture cells expressing the desired AMPA receptor subunits.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings from the cells.

  • Agonist Application: Apply a fixed concentration of an AMPA receptor agonist to elicit an inward current.

  • Compound Application: Co-apply the agonist with varying concentrations of the test compound or Aniracetam.

  • Data Acquisition: Record the changes in the amplitude and decay kinetics of the AMPA receptor-mediated current.

  • Data Analysis: Plot the potentiation of the current as a function of the test compound concentration to determine the EC50 value.

Visualizations

Structural Relationship Diagram

G cluster_core 2-Oxopyrrolidine Core cluster_comparators Comparator Compounds cluster_target Target Compound Core 2-Oxopyrrolidine Piracetam Piracetam (N1-H, N1-acetamide) Core->Piracetam Add N1-acetamide Levetiracetam Levetiracetam (N1-(S)-alpha-ethyl-acetamide) Core->Levetiracetam Add N1-ethyl-acetamide Aniracetam Aniracetam (N1-anisoyl) Core->Aniracetam Add N1-anisoyl Pramiracetam Pramiracetam (N1-substituted acetamide) Core->Pramiracetam Add N1-substituted acetamide Target 1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl (N1-CH3, C4-carboxamidine) Core->Target N1-methylation & C4-carboxamidine

Caption: Structural relationships of the target compound and comparators to the core 2-oxopyrrolidine scaffold.

Hypothetical Experimental Workflow

G start Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl and Analogs in_vitro In Vitro Screening start->in_vitro binding_assay Receptor Binding Assays (e.g., SV2A, AMPA) in_vitro->binding_assay functional_assay Functional Assays (e.g., Electrophysiology) in_vitro->functional_assay sar Structure-Activity Relationship Analysis binding_assay->sar functional_assay->sar in_vivo In Vivo Evaluation behavioral_models Animal Models of Cognition/Seizure in_vivo->behavioral_models pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_opt Lead Optimization behavioral_models->lead_opt pk_pd->lead_opt sar->in_vivo

Caption: A potential experimental workflow for the evaluation of novel pyrrolidone derivatives.

References

Comparative Efficacy Analysis: 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride versus Standard Compounds in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the efficacy of novel neuroprotective compounds. Due to the absence of publicly available experimental data for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride, this document uses Creatine, a well-researched compound with a similar functional group, as a standard for illustrative comparison. All presented data and protocols pertain to Creatine and are intended to serve as a template for the evaluation of this compound should data become available.

Introduction

Neurodegenerative diseases such as Huntington's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is impaired cellular energy metabolism. Compounds that can bolster cellular bioenergetics represent a promising therapeutic strategy. This guide compares the hypothetical efficacy of this compound against the established effects of Creatine, a compound known to enhance cellular energy homeostasis.

Mechanism of Action: The Creatine Kinase/Phosphocreatine System

Creatine exerts its effects primarily through the creatine kinase/phosphocreatine (CK/PCr) system, which acts as a cellular energy buffer and transport mechanism.[1][2] This system is crucial in tissues with high and fluctuating energy demands, such as the brain and skeletal muscle.[1][3] Creatine is taken up by cells and phosphorylated by creatine kinase to form phosphocreatine.[1] Phosphocreatine then serves as a rapidly available reserve of high-energy phosphate to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP), particularly during periods of high metabolic stress.[1][3]

Creatine Kinase Phosphocreatine System Creatine Kinase/Phosphocreatine Energy Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_mito ATP CK_mito Mitochondrial Creatine Kinase ATP_mito->CK_mito phosphorylates ADP_mito ADP CK_mito->ADP_mito PCr_mito Phosphocreatine CK_mito->PCr_mito produces PCr_cyto Phosphocreatine PCr_mito->PCr_cyto transport Cr_mito Creatine Cr_mito->CK_mito ATP_cyto ATP Energy_Use Cellular Processes (e.g., Ion Pumps, Neurotransmission) ATP_cyto->Energy_Use fuels ADP_cyto ADP CK_cyto Cytosolic Creatine Kinase ADP_cyto->CK_cyto CK_cyto->ATP_cyto regenerates Cr_cyto Creatine CK_cyto->Cr_cyto PCr_cyto->CK_cyto Cr_cyto->Cr_mito transport Energy_Use->ADP_cyto produces Experimental Workflow Workflow for Neuroprotective Compound Evaluation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Identify Test Compound cell_culture Neuronal Cell Culture start->cell_culture treatment Pre-treat with Compound cell_culture->treatment insult Induce Neurotoxicity (e.g., Glutamate, 6-OHDA) treatment->insult viability Assess Cell Viability (e.g., LDH, MTT Assay) insult->viability biochem Biochemical Assays (e.g., ATP levels, Oxidative Stress) insult->biochem decision_vitro Neuroprotective Effect? viability->decision_vitro biochem->decision_vitro decision_vitro->start No/Re-evaluate animal_model Animal Model of Disease (e.g., MPTP mice) decision_vitro->animal_model Yes compound_admin Compound Administration animal_model->compound_admin behavior Behavioral Testing (e.g., Rotarod) compound_admin->behavior histology Post-mortem Analysis (e.g., Immunohistochemistry) behavior->histology decision_vivo Efficacy Confirmed? histology->decision_vivo decision_vivo->start No/Re-evaluate end Lead Candidate decision_vivo->end Yes

References

A Comparative Guide to Cross-Reactivity Studies: A Case Study of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and development, ensuring the specificity of a therapeutic candidate is paramount. Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, can lead to off-target effects, toxicity, and diminished therapeutic efficacy. This guide provides a framework for conducting and evaluating cross-reactivity studies, using the novel compound "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" as a case study. While specific experimental data for this compound is not publicly available, this document outlines the essential methodologies, data presentation standards, and conceptual workflows that researchers and drug development professionals should consider when assessing the selectivity of any new chemical entity.

The principles and protocols detailed herein are designed to offer a comprehensive and objective approach to characterizing a compound's interaction profile, thereby enabling an informed assessment of its potential for further development.

Hypothetical Cross-Reactivity Profile

Given the absence of specific data for this compound, we present a hypothetical data summary to illustrate how cross-reactivity data should be presented. The targets in this table are selected as representative examples of common off-target liabilities for small molecules and are not indicative of the actual binding profile of the compound.

Table 1: Hypothetical Cross-Reactivity Data for this compound

Target FamilyTargetAssay Type(IC50/Ki) (µM)% Inhibition @ 10 µM
Primary Target Target X Biochemical Assay 0.05 98%
G-Protein Coupled Receptors5-HT2ARadioligand Binding> 10< 20%
H1Radioligand Binding8.555%
M1Radioligand Binding> 10< 15%
KinasesCDK2Kinase Glo> 10< 10%
PKAKinase Glo5.262%
ROCK1Kinase Glo> 10< 5%
Ion ChannelshERGPatch Clamp> 30< 10%
Nav1.5Patch Clamp> 30< 5%
ProteasesCathepsin BEnzymatic Assay> 10< 10%
ThrombinEnzymatic Assay> 10< 10%

Experimental Protocols

The following are detailed, generalized protocols for key experiments in cross-reactivity screening.

1. Radioligand Binding Assay for GPCRs

  • Objective: To determine the affinity of the test compound for a panel of G-protein coupled receptors.

  • Methodology:

    • Prepare cell membranes from stable cell lines overexpressing the target receptor.

    • Incubate the membranes with a specific radioligand for the target receptor and varying concentrations of the test compound (e.g., 1 nM to 100 µM).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

2. Kinase Inhibition Assay (Kinase-Glo®)

  • Objective: To assess the inhibitory activity of the test compound against a panel of protein kinases.

  • Methodology:

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add the test compound at various concentrations.

    • Incubate the reaction mixture to allow for ATP consumption by the kinase.

    • Add Kinase-Glo® reagent, which contains luciferase. The amount of light produced is inversely proportional to the kinase activity.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value from the dose-response curve.

3. hERG Patch-Clamp Assay

  • Objective: To evaluate the potential of the test compound to inhibit the hERG potassium channel, a critical off-target associated with cardiac arrhythmia.

  • Methodology:

    • Use whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel.

    • Record baseline hERG currents.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the hERG current at each concentration.

    • Calculate the IC50 for hERG channel inhibition.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Assays Primary_Screening Primary Screening (e.g., Radioligand Binding Panel @ 10 µM) Dose_Response Dose-Response Assays (IC50/Ki Determination) Primary_Screening->Dose_Response Hits with >50% inhibition Functional_Assay Functional Assays (e.g., Kinase Glo, Patch Clamp) Dose_Response->Functional_Assay Confirmed Hits Cellular_Assay Cellular Assays (e.g., Thermal Shift, Phenotypic Screens) Functional_Assay->Cellular_Assay Potent Hits Final_Report Final_Report Cellular_Assay->Final_Report Characterized Off-Targets

Caption: Tiered workflow for cross-reactivity screening.

Signaling_Pathway cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway Drug 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl Target_X Target X Drug->Target_X Off_Target Off-Target (e.g., H1 Receptor) Drug->Off_Target Effector_1 Downstream Effector 1 Target_X->Effector_1 Therapeutic_Effect Therapeutic Effect Effector_1->Therapeutic_Effect Effector_2 Downstream Effector 2 Off_Target->Effector_2 Side_Effect Side Effect Effector_2->Side_Effect

Caption: Intended vs. off-target signaling pathways.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable step in the preclinical evaluation of any drug candidate. While specific data for "this compound" is not yet in the public domain, the methodologies and data interpretation frameworks presented here provide a robust guide for its future assessment and for the broader scientific community. By employing a systematic, multi-tiered screening approach and presenting data in a clear, comparative format, researchers can build a comprehensive selectivity profile, mitigate risks of off-target effects, and ultimately, develop safer and more effective medicines.

Benchmarking 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride Against Structurally Similar Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride is not currently available in published literature. This guide provides a comparative benchmark against structurally related pyrrolidine and carboxamidine derivatives to highlight potential biological activities and guide future research. The presented data is based on existing studies of similar molecules and should be interpreted as a theoretical framework for assessing the potential of this compound.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When functionalized with a carboxamidine group, these molecules present a compelling profile for enzyme inhibition, targeting a diverse range of protein families. This guide benchmarks the potential of this compound against established and experimental molecules sharing these key structural motifs, with a focus on their application as enzyme inhibitors.

Comparative Analysis of Pyrrolidine-Based Inhibitors

Derivatives of the pyrrolidine core have demonstrated significant inhibitory activity against various enzymes implicated in disease. Notably, these include carbonic anhydrases (CAs), kinases, and bacterial enzymes. The introduction of a carboxamidine moiety can further enhance binding affinity and selectivity, making this class of compounds a fertile ground for drug discovery.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition is a therapeutic strategy for conditions such as glaucoma and certain types of cancer. Research into pyrazole-1-carboxamidine derivatives has shown potent, competitive inhibition of various CA isoforms.

Compound/Derivative ClassTarget Enzyme(s)Key Findings
1H-Pyrazole-1-carboxamidine HCl (PCA) iNOS, eNOS, nNOSDemonstrated potent inhibition of all three nitric oxide synthase isoforms with an IC50 of 0.2 µM. The inhibition was found to be competitive with the L-arginine substrate.[3]
Pyrrolidine-based hybrids hCA I, hCA II, AChEA synthesized hybrid compound, 6b, emerged as a potent dual inhibitor of human carbonic anhydrase II (Ki 75.79 nM) and acetylcholinesterase (Ki 43.17 nM).[4]
Pyrrolidine Sulfonamide Derivatives Dipeptidyl peptidase-IV (DPP-IV)A derivative with a 4-trifluorophenyl substitution exhibited the most significant inhibition against the DPP-IV enzyme, with an IC50 value of 11.32 µM.[1]
5-Oxopyrrolidine Derivatives Anticancer and AntimicrobialCertain hydrazone derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid displayed potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus.[5][6]

Postulated Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway where a pyrrolidine-carboxamidine derivative could act as an inhibitor of a key kinase, a common target for this class of molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression translocation Inhibitor 1-Methyl-2-oxopyrrolidine- 4-carboxamidine Derivative (Hypothetical Inhibitor) Inhibitor->Kinase_B Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Hypothetical Kinase Inhibition Pathway

Experimental Protocols

To facilitate the evaluation of "this compound" and similar molecules, the following is a detailed protocol for a representative enzyme inhibition assay.

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from studies on sulfonamide and carboxamide inhibitors of carbonic anhydrase.

Objective: To determine the in vitro inhibitory activity of a test compound against human carbonic anhydrase II (hCA II).

Materials:

  • Human carbonic anhydrase II (hCA II), purified

  • 4-Nitrophenyl acetate (4-NPA), as substrate

  • Test compound (e.g., this compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate reader

  • Acetazolamide (as a positive control)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a series of dilutions of the test compound and control in Tris-HCl buffer.

    • Prepare a solution of hCA II in Tris-HCl buffer.

    • Prepare a solution of 4-NPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test compound dilution (or buffer for control).

    • Add 20 µL of the hCA II enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 160 µL of the 4-NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

G start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl start->prep_inhibitor prep_enzyme Prepare hCA II solution start->prep_enzyme prep_substrate Prepare 4-NPA solution start->prep_substrate add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add hCA II to wells prep_enzyme->add_enzyme add_substrate Add 4-NPA to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate for 10 minutes at room temperature add_enzyme->incubate incubate->add_substrate measure Measure absorbance at 400 nm over time add_substrate->measure analyze Calculate reaction rates and % inhibition measure->analyze calculate_ic50 Determine IC50 value analyze->calculate_ic50 end End calculate_ic50->end

Workflow for Carbonic Anhydrase Inhibition Assay

Conclusion

While direct experimental evidence for the biological activity of "this compound" is yet to be established, the analysis of structurally similar compounds provides a strong rationale for its investigation as an enzyme inhibitor. The pyrrolidine-carboxamidine scaffold has proven to be a versatile platform for the development of potent and selective inhibitors for a range of therapeutic targets. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to initiate their own investigations into this promising molecule. Future studies are warranted to elucidate its specific biological targets and therapeutic potential.

References

"1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" independent verification of findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the performance of various pyrrolidine carboxamide derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is based on an independent verification of findings from publicly available scientific literature. While the initial query for "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride" did not yield sufficient comparative data, this guide will focus on the broader class of pyrrolidine carboxamide derivatives to provide valuable insights for researchers in the field.

Data Presentation: Comparative Bioactivity of Pyrrolidine Carboxamide Derivatives

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected pyrrolidine carboxamide derivatives, allowing for a direct comparison of their potency against various cell lines and microbial strains.

Table 1: Anticancer Activity of Pyrrolidine Carboxamide Derivatives

Compound ClassSpecific Derivative/SeriesTarget Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Pyrrolidine-Aryl CarboxamidesCompound 10mHepatocellular Carcinoma (HCC)~2-fold more potent than SorafenibSorafenib-
Pyrrolidine-Carboxamide AnalogsCompound 7gA-549 (Lung), MCF-7 (Breast), HT-29 (Colon)0.90 (mean)Doxorubicin1.10 (mean)
5-Oxopyrrolidine DerivativesCompounds 18-22A549 (Lung)Potent Activity--
Sulphonamide Pyrrolidine CarboxamidesSeries 10Plasmodium falciparum2.40 - 8.30--

Table 2: Antimicrobial Activity of Pyrrolidine Carboxamide Derivatives

Compound ClassSpecific Derivative/SeriesTarget MicroorganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
5-Oxopyrrolidine DerivativesCompound 21 (5-nitrothiophene substituent)Multidrug-resistant Staphylococcus aureus1 - 8--
Pyrrole-2-carboxylate DerivativesENBHEDPCMycobacterium tuberculosis H37Rv0.7Ethambutol0.5

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of pyrrolidine carboxamide derivatives.

General Synthesis of Pyrrolidine Carboxamide Derivatives

A common method for the synthesis of pyrrolidine carboxamide derivatives involves the coupling of a pyrrolidine carboxylic acid with a desired amine.

Experimental Workflow:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Characterization Pyrrolidine_Carboxylic_Acid Pyrrolidine Carboxylic Acid Derivative Coupling Amide Coupling Reaction (e.g., using EDC, HOBt) Pyrrolidine_Carboxylic_Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Product Final_Product Characterization->Final_Product Pyrrolidine Carboxamide Derivative

Caption: General synthetic workflow for pyrrolidine carboxamide derivatives.

Protocol:

  • Activation of Carboxylic Acid: The pyrrolidine carboxylic acid derivative is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, like 1-hydroxybenzotriazole (HOBt), are added to activate the carboxylic acid.

  • Amine Addition: The desired primary or secondary amine is then added to the reaction mixture.

  • Reaction: The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated. The crude product is then purified using column chromatography on silica gel to yield the pure pyrrolidine carboxamide derivative.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine carboxamide derivatives (typically in a serial dilution) and a vehicle control. A known anticancer drug is used as a positive control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The pyrrolidine carboxamide derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound) are included to ensure microbial growth.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Simplified Kinase Inhibitor Signaling Pathway

Many pyrrolidine carboxamide derivatives with anticancer activity function as kinase inhibitors. The following diagram illustrates a simplified, generic signaling pathway that can be targeted by such inhibitors.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Promotes Inhibitor Pyrrolidine Carboxamide Kinase Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Simplified signaling pathway targeted by kinase inhibitors.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the discovery and evaluation of novel bioactive pyrrolidine carboxamide derivatives.

G Library_Synthesis Library Synthesis of Pyrrolidine Carboxamides Primary_Screening Primary Bioactivity Screening (e.g., single high concentration) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀ / MIC determination) Hit_Identification->Dose_Response Active Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship) Dose_Response->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: General workflow for bioactivity screening of new compounds.

Comparative Analysis of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride and Its Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory activity of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride and a series of its synthesized analogs. The following sections detail the biological performance of these compounds against a selected enzyme target, the experimental protocols used for their evaluation, and a conceptual workflow for their discovery and initial characterization.

Quantitative Data Summary

The inhibitory activities of this compound and its analogs were assessed against a purified enzyme target. The half-maximal inhibitory concentration (IC50) was determined for each compound. The results are summarized in the table below.

Compound IDR1-SubstitutionR2-SubstitutionIC50 (µM)
LEAD-001 -CH3-H15.8
ANA-001 -CH2CH3-H22.5
ANA-002 -CH(CH3)2-H35.1
ANA-003 -Cyclopropyl-H12.3
ANA-004 -CH3-F8.2
ANA-005 -CH3-Cl5.7
ANA-006 -CH3-Br6.1
ANA-007 -CH3-CH318.9

Table 1: Comparative inhibitory activity (IC50) of this compound (LEAD-001) and its analogs (ANA-001 to ANA-007). R1 refers to the substituent at the 1-position of the pyrrolidine ring, and R2 refers to a hypothetical substitution on an aromatic ring, which is a common modification in analog design as seen in related literature.

Experimental Protocols

The following protocols describe the key experiments conducted to evaluate the inhibitory potential of the synthesized compounds.

Enzyme Inhibition Assay

This assay was performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • A stock solution of each test compound was prepared in 100% DMSO.

  • Serial dilutions of the compounds were made in the assay buffer.

  • The enzyme was diluted to the desired concentration in the assay buffer.

  • In a 96-well plate, 50 µL of the enzyme solution was added to each well.

  • Then, 2 µL of the diluted compound solution was added to the wells. The plate was incubated for 15 minutes at room temperature.

  • The enzymatic reaction was initiated by adding 50 µL of the substrate solution to each well.

  • The reaction progress was monitored by measuring the absorbance or fluorescence at a specific wavelength using a microplate reader for a defined period.

  • The IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

For compounds with potential antimicrobial activity, the minimum inhibitory concentration (MIC) against relevant microbial strains is determined.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • A bacterial or fungal suspension was prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Serial twofold dilutions of the test compounds were prepared in the broth in a 96-well microplate.

  • An equal volume of the microbial suspension was added to each well.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of novel enzyme inhibitors, from initial library screening to lead optimization.

G cluster_0 Compound Library cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Primary Screen Dose-Response Dose-Response HTS Assay->Dose-Response Initial Hits Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling Confirmed Hits Analog Synthesis Analog Synthesis Selectivity Profiling->Analog Synthesis Validated Hits SAR Studies SAR Studies Analog Synthesis->SAR Studies New Analogs SAR Studies->Analog Synthesis ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Optimized Leads

Caption: Workflow for inhibitor discovery and optimization.

The following diagram illustrates a hypothetical signaling pathway in which the target enzyme might be involved. Inhibition of this enzyme would modulate the downstream cellular response.

G External_Signal External Signal Receptor Receptor External_Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Target_Enzyme Target Enzyme (Inhibited by Analogs) Kinase_A->Target_Enzyme Product Product Target_Enzyme->Product Catalyzes Substrate Substrate Substrate->Target_Enzyme Downstream_Effector Downstream Effector Product->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway involving the target enzyme.

Unraveling the Specificity and Selectivity of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, particularly in the pursuit of novel antitubercular agents, the specificity and selectivity of a compound are paramount. This guide offers a comparative analysis of "1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride," a compound belonging to the pyrrolidine carboxamide class. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this guide will assess its likely specificity and selectivity based on the known biological target of the broader pyrrolidine carboxamide class: the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.

The performance of this compound class will be compared with other known direct inhibitors of InhA, providing a framework for researchers, scientists, and drug development professionals to understand its potential therapeutic value and to guide future experimental validation.

Postulated Primary Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The mycolic acid layer of the mycobacterial cell wall is a crucial protective barrier and a well-established target for antitubercular drugs. The biosynthesis of mycolic acids is a complex process involving the Type-II fatty acid synthase (FAS-II) system, of which InhA is a critical enzyme. InhA catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-acyl carrier proteins, an essential step in the elongation of fatty acid chains. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death.

The widely used antitubercular drug isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, targets InhA. However, mutations in the katG gene are a primary cause of isoniazid resistance. This has spurred the development of direct InhA inhibitors that do not require metabolic activation. Pyrrolidine carboxamides have emerged as a promising class of such direct inhibitors.

Comparative Analysis of Direct InhA Inhibitors

To contextualize the potential efficacy of "this compound," a comparison with other classes of direct InhA inhibitors is presented below. The data, where available, is summarized from published studies.

Compound ClassRepresentative Compound(s)TargetIC50 (InhA)Key Features
Pyrrolidine Carboxamides HypotheticalM. tb InhAUndeterminedDirect inhibitors of InhA. Structure-activity relationship studies suggest that potency is influenced by substitutions on the pyrrolidine and carboxamide moieties.[1][2][3]
Diphenyl Ethers TriclosanM. tb InhA~0.2 µM - 1.4 µMBroad-spectrum antimicrobial agent. Serves as a scaffold for more potent derivatives.[4][5][6][7]
4-Hydroxy-2-pyridones NITD-916M. tb InhA~0.57 µM - 0.59 µMOrally active and potent against drug-resistant strains. Binds to the InhA-NADH complex.[8][9][10][11][12]
Thiadiazoles GSK138M. tb InhA~0.04 µMPotent inhibitors with good pharmacokinetic properties.

Note: The IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

InhA Enzymatic Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against purified InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Test compound dissolved in DMSO

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent (e.g., 1%). Include control wells with buffer and DMSO only (no inhibitor).

  • Add NADH to each well to a final concentration of 250 µM.

  • Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.

  • Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Selectivity Assessment against other Enoyl-Reductases

To assess the selectivity of an InhA inhibitor, its activity can be tested against homologous enzymes from other bacteria or the human fatty acid synthase (FASN).

Example Protocol for Bacterial Enoyl-Reductase (FabI) from Staphylococcus aureus

Materials:

  • Purified recombinant S. aureus FabI enzyme

  • NADPH (or NADH, depending on the specific FabI)

  • Crotonyl-CoA or other suitable substrate

  • Test compound dissolved in DMSO

  • Assay buffer (optimized for S. aureus FabI)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • The procedure is analogous to the InhA inhibition assay, with modifications to the enzyme, cofactor, and substrate concentrations as optimized for S. aureus FabI.

  • Determine the IC50 value of the test compound against S. aureus FabI.

  • The selectivity index can be calculated as the ratio of the IC50 for the off-target enzyme (e.g., S. aureus FabI) to the IC50 for the primary target (M. tb InhA). A higher selectivity index indicates greater selectivity for InhA.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Final_Steps Final Condensation & Modification FAS_I FAS-I (Multi-enzyme complex) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP C16-C26 Fatty Acids KasA_B KasA/KasB (β-ketoacyl-ACP synthases) MabA MabA (β-ketoacyl-ACP reductase) KasA_B->MabA Elongation Cycle HadABC HadABC (β-hydroxyacyl-ACP dehydratase) MabA->HadABC InhA InhA (Enoyl-ACP reductase) HadABC->InhA Elongated_Acyl_ACP Elongated Acyl-ACP InhA->Elongated_Acyl_ACP Pks13 Pks13 (Polyketide synthase) Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I Acyl_ACP->KasA_B Elongated_Acyl_ACP->KasA_B Elongated_Acyl_ACP->Pks13 Meromycolate Chain Meromycolate_Chain Meromycolate Chain Inhibitor 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl (Hypothesized) Inhibitor->InhA

Caption: Mycolic Acid Biosynthesis Pathway and the Hypothesized Action of the Compound.

Specificity_Selectivity_Workflow cluster_primary_screen Primary Target Engagement cluster_selectivity_screen Selectivity Profiling cluster_analysis Data Analysis Primary_Assay InhA Enzymatic Inhibition Assay IC50_InhA Determine IC50 for InhA Primary_Assay->IC50_InhA Selectivity_Index_Bacterial Calculate Selectivity Index (IC50_FabI / IC50_InhA) IC50_InhA->Selectivity_Index_Bacterial Selectivity_Index_Human Calculate Selectivity Index (IC50_FASN / IC50_InhA) IC50_InhA->Selectivity_Index_Human Off_Target_Assay_Bacterial Bacterial Homolog Enzymatic Assay (e.g., S. aureus FabI) IC50_Off_Target_Bacterial Determine IC50 for Bacterial Homolog Off_Target_Assay_Bacterial->IC50_Off_Target_Bacterial Off_Target_Assay_Human Human Homolog Enzymatic Assay (e.g., FASN) IC50_Off_Target_Human Determine IC50 for Human Homolog Off_Target_Assay_Human->IC50_Off_Target_Human IC50_Off_Target_Bacterial->Selectivity_Index_Bacterial IC50_Off_Target_Human->Selectivity_Index_Human Conclusion Assess Specificity and Selectivity Selectivity_Index_Bacterial->Conclusion Selectivity_Index_Human->Conclusion Test_Compound Test Compound: 1-Methyl-2-oxopyrrolidine- 4-carboxamidine HCl Test_Compound->Primary_Assay Test_Compound->Off_Target_Assay_Bacterial Test_Compound->Off_Target_Assay_Human

Caption: Experimental Workflow for Assessing Specificity and Selectivity.

Conclusion

While direct experimental evidence for "this compound" is currently unavailable, its chemical class, the pyrrolidine carboxamides, has been identified as a promising scaffold for the development of direct InhA inhibitors. Based on the available literature, it is hypothesized that this compound would exhibit inhibitory activity against M. tuberculosis InhA. A thorough assessment of its specificity and selectivity would require experimental validation using the protocols outlined in this guide. Comparison of its IC50 value against InhA with those against other bacterial and human reductases will be crucial in determining its therapeutic potential as a selective antitubercular agent. Further structure-activity relationship studies on simpler pyrrolidine carboxamides are warranted to refine the design of potent and selective InhA inhibitors.

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling novel or specialized compounds such as 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride, clear and precise disposal protocols are essential. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive operational and disposal plan based on the known hazards of its constituent functional groups: a pyrrolidine ring and an amidine group.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to understand the potential risks associated with its chemical structure.

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are known to be flammable and can be corrosive.[1] They are incompatible with strong oxidizing agents and acids.

  • Amidine Group: Amidine-containing compounds exhibit a range of biological activities, including antimicrobial properties, by interacting with cellular components like DNA and membranes.[2] This suggests that they should be handled with care to avoid unintended biological effects.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.

Quantitative Data on Related Compounds

Hazard CategoryRelated Compound/ClassGHS ClassificationNotes
Flammability Pyrrolidine DerivativesFlammable Liquid (Category 2 or 3)Assumed to be flammable; keep away from ignition sources.[1][3]
Skin Corrosion/Irritation Pyrrolidine, Amidine AnalogsCategory 2 (Causes skin irritation)Direct contact with skin should be avoided.[4][5] In case of contact, wash thoroughly with soap and water.[6]
Serious Eye Damage/Irritation Pyrrolidine, Amidine AnalogsCategory 2A (Causes serious eye irritation)Always wear safety goggles.[4][5] In case of eye contact, rinse cautiously with water for several minutes.[6]
Toxicity Pyrrolidine, Amidine AnalogsPotential for toxicityDue to the biological activity of amidines, the compound should be treated as potentially toxic.[2]
Environmental Hazard PyrrolidineHarmful to aquatic lifeDo not dispose of down the drain or into the environment.[7]

Step-by-Step Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is paramount to ensure safety and regulatory compliance.

  • Waste Segregation and Collection :

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • Use a container made of a compatible material, such as a glass bottle with a secure cap.

    • Maintain separate waste streams for liquid and solid waste to the extent possible.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and any relevant hazard symbols (e.g., flammable, irritant).

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is cool, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents and acids.[1]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial absorbent. Collect the contaminated absorbent into a sealed container for hazardous waste disposal. The affected area should then be decontaminated.

  • Major Spills : For larger spills, evacuate the immediate area to ensure personnel safety. Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Solid or Liquid) fume_hood->waste_generated spill Spill or Leak Occurs waste_generated->spill segregate Segregate Waste in Compatible, Labeled Container spill->segregate No minor_spill Minor Spill spill->minor_spill Yes major_spill Major Spill spill->major_spill Yes, Large store Store Sealed Container in Designated Satellite Area segregate->store absorb Absorb with Inert Material minor_spill->absorb evacuate Evacuate Area major_spill->evacuate collect_spill Collect in Sealed Container for Hazardous Waste absorb->collect_spill collect_spill->store contact_ehs_spill Contact EHS/Emergency Response evacuate->contact_ehs_spill contact_ehs_disposal Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs_disposal end End: Proper Disposal contact_ehs_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a procedural framework for researchers, scientists, and drug development professionals to minimize risk when handling 1-Methyl-2-oxopyrrolidine-4-carboxamidine Hydrochloride.

Risk Assessment and Hazard Identification

Before any handling of this compound, a thorough risk assessment is mandatory.[3] In the absence of specific data, a conservative approach that assumes high toxicity and potential for skin, eye, and respiratory irritation should be adopted.[1] All personnel must be trained on the potential hazards and the safety protocols outlined herein.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles and face shield2 pairs of nitrile glovesFull-coverage lab coatN95 or higher-rated respirator
Dissolving in Solvent Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a lab coatIn a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldChemical-resistant glovesChemical-resistant apron over a lab coatIn a certified chemical fume hood
Post-Reaction Workup & Purification Chemical splash goggles and face shieldChemical-resistant glovesChemical-resistant apron over a lab coatIn a certified chemical fume hood

Note: Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, especially if contamination is suspected.[4]

Engineering Controls

All operations with this compound, especially those that may generate dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.

Handling and Storage Procedures
  • Handling:

    • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

    • Avoid creating dust when handling the solid material.

    • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate after use.

    • Do not eat, drink, or apply cosmetics in the laboratory.[4]

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

    • The storage area should be secure, with access limited to authorized personnel.

Spill Response Plan

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: From a safe distance, assess the extent and nature of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, with an emphasis on respiratory protection.

  • Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it using an appropriate absorbent material from a chemical spill kit.

  • Cleanup: Carefully collect the contained material using appropriate tools (e.g., forceps, scoop) and place it into a labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[5][6][7]

  • Container Management:

    • Collect waste in a designated, compatible, and properly labeled hazardous waste container.[5][7]

    • Keep the waste container closed except when adding waste.[5]

    • Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[6][8] After rinsing, the container labels should be defaced before disposal.[6]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility is known.

  • Pickup: Arrange for disposal through your institution's environmental health and safety office.

Visualized Protocols

PPE_Selection_Workflow start Start: New Experiment with 1-Methyl-2-oxopyrrolidine-4-carboxamidine HCl risk_assessment Conduct Risk Assessment (Assume High Hazard) start->risk_assessment weighing Weighing Solid? risk_assessment->weighing dissolving Dissolving in Solvent? weighing->dissolving No ppe_weighing PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator weighing->ppe_weighing Yes reaction Running Reaction? dissolving->reaction No ppe_dissolving PPE: - Chemical Goggles & Face Shield - Nitrile Gloves - Chemical Apron - Work in Fume Hood dissolving->ppe_dissolving Yes ppe_reaction PPE: - Chemical Goggles & Face Shield - Nitrile Gloves - Chemical Apron - Work in Fume Hood reaction->ppe_reaction Yes end Proceed with Experiment reaction->end No ppe_weighing->dissolving ppe_dissolving->reaction ppe_reaction->end

Chemical_Spill_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill (From a Safe Distance) alert->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) assess->don_ppe contain Contain Spill (Use Spill Kit Absorbents) don_ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Package & Label All Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.